molecular formula C14H9F3N2OS B12428667 PU141

PU141

カタログ番号: B12428667
分子量: 310.30 g/mol
InChIキー: UQVNCGIZTSUQOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PU141 is a useful research compound. Its molecular formula is C14H9F3N2OS and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H9F3N2OS

分子量

310.30 g/mol

IUPAC名

2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2

InChIキー

UQVNCGIZTSUQOC-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(N=C1)SN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of PU141 on p300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PU141 is a pyridoisothiazolone-derived selective inhibitor of the histone acetyltransferase (HAT) p300 and its paralog, CREB-binding protein (CBP). By directly targeting the catalytic activity of p300/CBP, this compound induces a state of histone hypoacetylation, leading to the modulation of gene expression programs critical for cell growth and proliferation. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on p300. It includes detailed experimental protocols, quantitative data on its activity, and visualizations of its impact on key signaling pathways.

Introduction to p300 and this compound

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a transcriptional co-activator that plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, differentiation, and apoptosis.[1] A key function of p300 is its intrinsic histone acetyltransferase (HAT) activity, which involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This post-translational modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond histones, p300 also acetylates a wide range of non-histone proteins, including transcription factors, thereby modulating their activity and stability.[3] Given its central role in gene regulation, the dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[1]

This compound is a selective inhibitor of p300/CBP, demonstrating anti-proliferative effects in a variety of cancer cell lines and anti-tumor activity in preclinical models.[4] In silico modeling and molecular dynamics simulations suggest that this compound exhibits a high binding affinity and stability within the active site of the p300 HAT domain.[5] This interaction inhibits the enzymatic activity of p300, leading to a global reduction in histone acetylation and the downregulation of p300-dependent gene expression.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cellular Activity of this compound

Cell LineCancer TypeGI50 (µM)Reference
SK-N-SHNeuroblastoma0.48[4]
HCT116Colon Carcinoma>25[4]
A549Lung Carcinoma>25[4]
MCF7Breast Carcinoma>25[4]
U87-MGGlioblastoma>25[4]

Table 2: In Silico Binding Affinity of this compound for p300

ParameterValueMethodReference
Binding Free Energy-20.62 kcal/molMolecular Dynamics Simulation[5]

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelTreatmentTumor Growth InhibitionReference
Neuroblastoma (NB-1643)40 mg/kg/day, i.p.Significant[6]
Neuroblastoma (LA1-55n)40 mg/kg/day, i.p.Significant[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to elucidate the mechanism of action of this compound on p300.

p300 Histone Acetyltransferase (HAT) Activity Assay

This protocol is designed to quantitatively measure the enzymatic activity of p300 in the presence of inhibitors like this compound. This assay can be adapted from commercially available kits (e.g., SensoLyte® HAT (p300) Assay Kit).[7][8][9]

Materials:

  • Recombinant human p300 enzyme

  • Histone H3 peptide (or other suitable substrate)

  • Acetyl-CoA

  • This compound (or other test inhibitors)

  • HAT assay buffer

  • Thiol-detecting fluorogenic reagent

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in HAT assay buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (assay buffer only).

  • Add the p300 enzyme to all wells except the no-enzyme control.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the histone H3 peptide substrate and Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and add the thiol-detecting fluorogenic reagent. This reagent reacts with the CoASH produced during the acetyl-transfer reaction.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation/emission = 389/513 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol details the detection of changes in global histone acetylation levels in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., SK-N-SH, HCT116)

  • This compound

  • Cell lysis buffer

  • Acid extraction buffer for histones

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound (and/or a positive control like SAHA) for a specified time (e.g., 3-24 hours).[4]

  • Harvest the cells and perform histone extraction using an acid extraction method.[4]

  • Quantify the protein concentration of the histone extracts using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the histone proteins on a high-percentage SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total H3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative change in histone acetylation levels.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

In Vivo Neuroblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Neuroblastoma cell line (e.g., NB-1643)[6]

  • This compound formulation for injection

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Subcutaneously inject neuroblastoma cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 40 mg/kg/day, intraperitoneally) to the treatment group and vehicle to the control group for a specified duration (e.g., 21 days).[6]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving p300 and a proposed experimental workflow for characterizing this compound.

p300 in the NF-κB Signaling Pathway

p300_NFkB_pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB NFkB p65/p50 IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates NFkB_n p65/p50 p300 p300 p300_n p300 This compound This compound This compound->p300_n Inhibits acetylation Acetylation transcription Gene Transcription acetylation_n Acetylation NFkB_n->acetylation_n Recruits p300 p300_n->NFkB_n Co-activates p300_n->acetylation_n HAT Activity transcription_n Gene Transcription acetylation_n->transcription_n Promotes

Caption: p300 as a co-activator in NF-κB signaling and its inhibition by this compound.

p300 in Androgen Receptor (AR) Signaling

p300_AR_pathway cluster_nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP90 AR->HSP nucleus Nucleus AR->nucleus Translocates & Dimerizes AR_n AR Dimer p300_c p300 p300_n p300 This compound This compound This compound->p300_n Inhibits ARE Androgen Response Element (ARE) transcription Target Gene Transcription AR_n->p300_n Recruits ARE_n ARE AR_n->ARE_n Binds to p300_n->AR_n Co-activates transcription_n Target Gene Transcription p300_n->transcription_n Promotes via HAT Activity

Caption: Role of p300 in androgen receptor signaling and its disruption by this compound.

Experimental Workflow for this compound Characterization

experimental_workflow start Start: This compound Characterization biochem Biochemical Assays start->biochem cell_based Cell-Based Assays start->cell_based hat_assay p300 HAT Assay (IC50 Determination) biochem->hat_assay binding_assay Binding Assay (Kd Determination) biochem->binding_assay viability Cell Viability (GI50 Determination) cell_based->viability histone_wb Histone Acetylation (Western Blot) cell_based->histone_wb gene_exp Gene Expression (qRT-PCR/RNA-seq) cell_based->gene_exp in_vivo In Vivo Studies xenograft Tumor Xenograft Model in_vivo->xenograft end Conclusion: Mechanism of Action hat_assay->end binding_assay->end viability->in_vivo viability->end histone_wb->in_vivo histone_wb->end gene_exp->end pd_markers Pharmacodynamic Markers (e.g., Histone Acetylation in Tumors) xenograft->pd_markers pd_markers->end

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a promising selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action is centered on the direct inhibition of the enzymatic activity of p300, leading to histone hypoacetylation and the subsequent modulation of gene expression. This results in the inhibition of cancer cell proliferation and tumor growth. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this compound and other p300 inhibitors, facilitating their development as potential therapeutic agents. Further studies are warranted to fully elucidate the complete spectrum of its cellular effects and to translate its preclinical efficacy into clinical applications.

References

PU141: A Selective p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell cycle progression, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. PU141 is a pyridoisothiazolone-derived small molecule identified as a potent and selective inhibitor of the catalytic HAT activity of p300 and CBP. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on key signaling pathways.

Introduction to p300/CBP and the Role of this compound

The paralogous proteins p300 and CBP function as master regulators of gene expression.[1] They act as scaffolds, interacting with over 400 proteins, and as enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to the lysine residues of histones and other non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, relaxing the chromatin structure and facilitating the access of transcriptional machinery to DNA, thereby promoting gene expression.[1][3]

Given their central role, the development of selective inhibitors for p300/CBP has been a significant goal in drug discovery.[4] this compound has emerged as a selective, cell-permeable inhibitor of p300/CBP.[5] It belongs to the pyridoisothiazolone class of HAT inhibitors and has demonstrated anti-proliferative and anti-tumor activity in various cancer models.[5][6] this compound exerts its effects by directly inhibiting the HAT domain, leading to histone hypoacetylation and the subsequent repression of p300/CBP target genes.[5]

Mechanism of Action

This compound selectively targets the catalytic HAT domain of p300 and CBP. In silico studies, including molecular docking and molecular dynamics simulations, suggest that this compound establishes stable interactions within the active site of the p300 HAT enzyme.[7] This binding is predicted to be of high affinity, with a calculated binding free energy of -20.62 kcal/mol, which is more favorable than that of a related compound, PU139 (-17.67 kcal/mol).[7] By occupying the active site, this compound prevents the binding of substrates (histones and acetyl-CoA), thereby inhibiting the acetylation of key lysine residues on histone tails. The primary downstream effect is the induction of cellular histone hypoacetylation, which results in chromatin condensation and transcriptional repression of genes crucial for neoplastic cell growth.[5]

G cluster_0 p300/CBP Complex p300_CBP p300/CBP HAT_domain HAT Domain Acetylated_Histone Acetylated Histone (Gene Activation) HAT_domain->Acetylated_Histone Acetylates Hypoacetylated_Histone Hypoacetylated Histone (Gene Repression) This compound This compound This compound->HAT_domain Inhibits Histone Histone Tail (Lysine) Histone->HAT_domain

Figure 1: this compound inhibits the p300/CBP HAT domain, preventing histone acetylation.

Quantitative Data: In Vitro Anti-Proliferative Activity

This compound demonstrates potent anti-proliferative effects across a range of human cancer cell lines. The growth inhibition is typically observed at micromolar concentrations. The half-maximal growth inhibition (GI50) values for this compound in various cell lines are summarized below.

Cell LineCancer TypeGI50 (µM)Reference
SK-N-SH Neuroblastoma0.48[8]
A431 Epidermoid CarcinomaMicromolar[5]
A549 Alveolar Basal Epithelial AdenocarcinomaMicromolar[5]
A2780 Ovarian CarcinomaMicromolar[5]
HCT116 Epithelial Colon CarcinomaMicromolar[5]
HepG2 Hepatocellular CarcinomaMicromolar[5]
MCF7 Breast CarcinomaMicromolar[5]
SW480 Colon AdenocarcinomaMicromolar[5]
U-87MG Glioblastoma-AstrocytomaMicromolar[5]

Note: "Micromolar" indicates that the source specifies growth inhibition at these concentrations without providing a precise GI50 value. The neuroblastoma cell line SK-N-SH shows the highest reported sensitivity to this compound.[5]

Experimental Protocols

Cell Growth Inhibition Assay (GI50 Determination)

This protocol outlines a general method for determining the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Plating: Seed cells in 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the Sulforhodamine B (SRB), MTT, or resazurin assay.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Western Blot Analysis of Histone Acetylation

This protocol is used to measure the effect of this compound on cellular histone acetylation levels.

  • Cell Treatment: Plate cells (e.g., SK-N-SH or HCT116) and treat with this compound (e.g., 25 µM) for a specified time (e.g., 24 hours). To observe changes against a hyperacetylated background, cells can be co-treated with a histone deacetylase (HDAC) inhibitor like SAHA.[5]

  • Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8) and a loading control (e.g., anti-total Histone H3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative change in histone acetylation.

G cluster_workflow Western Blot Workflow for Histone Acetylation A 1. Cell Culture & Treatment with this compound B 2. Histone Extraction A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Incubation (Ac-H3/H4) D->E F 6. ECL Detection E->F G 7. Analysis of Acetylation Levels F->G

Figure 2: Experimental workflow for analyzing this compound's effect on histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol describes an animal study to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound intraperitoneally (e.g., 25 mg/kg daily) for a specified duration (e.g., 24 days).[5] The control group receives a vehicle solution.

  • Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the average tumor volume and weight between the this compound-treated and control groups to determine anti-tumor efficacy. A 19% reduction in tumor volume was observed in one such study.[5]

Impact on p300/CBP-Mediated Signaling Pathways

p300/CBP are crucial integrators for numerous signaling pathways that converge on gene transcription.[3] By inhibiting their HAT activity, this compound can modulate these pathways.

Wnt/β-catenin Signaling

p300/CBP have a bimodal, context-dependent role in Wnt signaling.[9]

  • Co-activation: In active Wnt signaling, stabilized β-catenin translocates to the nucleus and associates with TCF/LEF transcription factors. p300/CBP are recruited to this complex, where their HAT activity promotes the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1).[10]

  • Repression: p300/CBP can also directly bind to TCF4, which can repress TCF/β-catenin-mediated gene activation.[9]

This compound, by inhibiting p300/CBP's HAT function, would primarily disrupt the co-activator role, leading to the downregulation of Wnt target genes that are critical for proliferation in cancers like colorectal carcinoma.

G cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds p300_CBP p300/CBP TCF_LEF->p300_CBP Recruits Transcription Transcription Activation p300_CBP->Transcription This compound This compound This compound->p300_CBP Inhibits HAT TargetGenes Wnt Target Genes (e.g., c-Myc) Transcription->TargetGenes

Figure 3: Inhibition of the Wnt/β-catenin pathway by this compound via p300/CBP.

cAMP/PKA/CREB Signaling

This pathway is critical for cellular responses to hormones and neurotransmitters.

  • Activation of G-protein coupled receptors elevates intracellular cAMP levels.

  • cAMP activates Protein Kinase A (PKA).

  • The catalytic subunit of PKA enters the nucleus and phosphorylates the transcription factor CREB (cAMP response element-binding protein).

  • Phosphorylated CREB recruits p300/CBP. The HAT activity of p300/CBP is essential for the transcription of CREB target genes involved in metabolism and survival.[1]

This compound can block this pathway at the final transcriptional activation step, preventing the expression of CREB-dependent genes.

Summary and Future Directions

This compound is a valuable chemical probe and a potential therapeutic lead compound that selectively inhibits the histone acetyltransferase activity of p300/CBP. It demonstrates robust anti-proliferative activity in a wide array of cancer cell lines and anti-tumor efficacy in a neuroblastoma xenograft model.[5] Its mechanism of action, centered on the induction of histone hypoacetylation, leads to the transcriptional repression of oncogenic signaling pathways.

For drug development professionals, this compound serves as a proof-of-concept for the therapeutic targeting of p300/CBP HAT activity. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of preclinical cancer models, and identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and next-generation p300/CBP inhibitors.

References

A Technical Guide to Enzyme Inhibitors: Clarifying PU141 and Detailing Soluble Adenylyl Cyclase (sAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document addresses the inquiry regarding the discovery and synthesis of PU141 as a soluble adenylyl cyclase (sAC) inhibitor. Based on a comprehensive review of the available scientific literature, a critical clarification must be made. The compound this compound is consistently identified not as a sAC inhibitor, but as an inhibitor of the p300/CBP histone acetyltransferase (HAT) enzyme.[1][2][3]

In the interest of providing a thorough and relevant technical overview for researchers, this guide will proceed in two parts. First, it will summarize the available data on This compound as a p300 HAT inhibitor . Second, it will provide an in-depth guide, as per the original request's format, on the well-documented, potent, and selective soluble adenylyl cyclase (sAC) inhibitors , such as TDI-10229 and TDI-11861, which are central to current research in areas like non-hormonal contraception.[4][5][6]

Part 1: this compound, a p300/CBP Histone Acetyltransferase (HAT) Inhibitor

This compound is a derivative of pyridoisothiazolone that has been investigated for its antineoplastic activity.[2] It functions by inhibiting the p300 and CREB-binding protein (CBP) histone acetyltransferases. These enzymes play a crucial role in chromatin regulation and gene expression by acetylating lysine residues on histones, and their abnormal function is linked to various diseases, including cancer.[1][2]

Mechanism of Action & Interaction Data

In silico studies involving molecular docking and molecular dynamics (MD) simulations have been conducted to understand the binding mechanism of this compound to the p300 HAT enzyme. These studies show that this compound forms stable interactions with key residues in the catalytic site of p300.[1] The compound's stability within the active site is a key indicator of its potential as an effective inhibitor.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with its target and its cellular activity.

CompoundTargetParameterValueCell LineParameterValue
This compound p300 HATBinding Free Energy-20.62 kcal/mol[1]SK-N-SHGI500.48 µM[3]
Signaling Pathway

The diagram below illustrates the role of p300 HAT in gene transcription and the inhibitory action of this compound.

p300_HAT_Pathway cluster_nucleus Cell Nucleus TF Transcription Factors p300 p300/CBP HAT TF->p300 recruits Histone Histone Tail (Lysine) p300->Histone acetylates AcCoA Acetyl-CoA AcCoA->p300 DNA Chromatin Histone->DNA AcHistone Acetylated Histone AcHistone->DNA Gene Target Gene DNA->Gene Transcription Gene Transcription Gene->Transcription This compound This compound This compound->p300 inhibits

This compound inhibits p300/CBP HAT, preventing histone acetylation and gene transcription.

Part 2: A Guide to Soluble Adenylyl Cyclase (sAC) Inhibitors

Soluble adenylyl cyclase (sAC, or ADCY10) is a unique source of the second messenger cyclic adenosine monophosphate (cAMP) that is regulated by bicarbonate and calcium ions rather than G-proteins.[7][8] It is essential for sperm motility, capacitation, and fertilization, making it a prime target for on-demand, non-hormonal male contraceptives.[4][5][9] Medicinal chemistry efforts have led to the development of potent and selective sAC inhibitors, notably TDI-10229 and its more advanced successor, TDI-11861.[5][6]

Discovery and Synthesis

The development of sAC inhibitors has progressed through structure-assisted drug design to improve biochemical potency, cellular efficacy, and pharmacokinetic properties like residence time.[4][10] TDI-10229 was identified as a potent and orally bioavailable inhibitor.[6][10] Subsequent optimization, focusing on achieving a slow dissociation rate (long residence time), led to the discovery of TDI-11861, which is approximately 50 times more potent in biochemical assays and has a ~200-fold longer residence time on the sAC protein than its predecessor.[5]

Signaling Pathway and Mechanism of Inhibition

sAC catalyzes the conversion of ATP to cAMP. In sperm, this process is activated by bicarbonate upon ejaculation, leading to a cascade that enables motility and fertilization.[8][9] sAC inhibitors like TDI-11861 bind directly to the enzyme, blocking this catalytic activity.[5][11] This acute inhibition renders sperm immotile, providing an on-demand contraceptive effect that is reversible.[5]

sAC_Pathway cluster_sperm Sperm Cell Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC activates cAMP cAMP sAC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Motility Sperm Motility & Capacitation PKA->Motility promotes Inhibitor TDI-11861 Inhibitor->sAC inhibits

sAC inhibitors block the conversion of ATP to cAMP, preventing sperm motility.
Quantitative Inhibitor Data

The table below compares the potency and kinetic properties of key sAC inhibitors.

CompoundBiochemical IC50Cellular IC50Residence Time (1/k_off)
LRE1 7.8 µM[9]14.1 µM[8]Not Reported
TDI-10229 158.6 nM[12] - 160 nM[10][13]92 nM[13] - 100 nM[8][9]18 seconds[5]
TDI-11861 ≤ 2.5 nM[12] - 3.3 nM[13]5.5 nM[13]61.5 minutes[5]
Experimental Protocols

Detailed methodologies are crucial for the evaluation of sAC inhibitors. Below are summaries of key experimental protocols.

1. In Vitro Biochemical Potency Assay (Two-Column Method)

  • Objective: To determine the IC50 value of an inhibitor on purified sAC protein.

  • Methodology:

    • Purified recombinant human sAC protein (~5 nM for standard assay, or ~0.25 nM for subnanomolar assay) is used.[12][14]

    • The enzyme is incubated with varying concentrations of the test inhibitor (e.g., TDI-11861) in a reaction buffer.

    • The standard reaction buffer contains ATP (1 mM), Ca²⁺ (2 mM), Mg²⁺ (4 mM), and HCO₃⁻ (40 mM).[11][14] A higher potency buffer may use Mn²⁺ (10 mM) as the sole divalent cation.[12][14]

    • The reaction is initiated by the addition of [α-³²P]ATP and incubated at 30°C for a set time (e.g., 30 minutes).

    • The reaction is stopped, and the produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential Dowex and alumina columns (the "two-column" method).[12]

    • The amount of [³²P]cAMP is quantified by scintillation counting.

    • Data is normalized to DMSO-treated controls, and IC50 values are calculated using non-linear curve fitting.[12]

2. Cellular Potency Assay (sAC-Overexpressing Cells)

  • Objective: To assess the inhibitor's ability to block sAC activity within a cellular context.

  • Methodology:

    • sAC-overexpressing cells (e.g., "4-4 cells") are plated and grown.[8][9]

    • Cells are pre-incubated with various concentrations of the sAC inhibitor.

    • To measure cAMP accumulation from sAC, endogenous phosphodiesterases (PDEs) are inhibited with a non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX, 500 µM) for a short duration (e.g., 5 minutes).[8][14]

    • The reaction is stopped, and cells are lysed.

    • The total accumulated intracellular cAMP is measured using a commercially available assay kit (e.g., ELISA or HTRF).

    • Data is normalized to DMSO-treated controls to determine the cellular IC50.[14]

3. In Vitro Jump Dilution Assay

  • Objective: To measure the inhibitor's dissociation rate and residence time on the sAC enzyme.

  • Methodology:

    • A concentrated solution of sAC protein (e.g., 5x the final assay concentration) is pre-incubated with the inhibitor (e.g., at 10x its IC50) to allow binding to reach equilibrium.[10][13]

    • This complex is then rapidly diluted 100-fold into the full adenylyl cyclase activity assay system, which contains substrate ATP.[13][15] This "jump dilution" reduces the free inhibitor concentration to a non-inhibitory level.

    • Immediately following dilution, the production of cAMP is measured at multiple time points over an hour.[15]

    • The rate of cAMP production recovery reflects the dissociation rate (k_off) of the inhibitor from the enzyme. A slow recovery indicates a slow dissociation and a long residence time.

    • The data is plotted, and the dissociation rate constant (k_off) is determined by fitting the curve to a first-order equation. The residence time is the reciprocal of this rate (1/k_off).

Jump_Dilution_Workflow cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Jump Dilution cluster_measurement Step 3: Measurement A sAC Enzyme (5x conc.) C [sAC-Inhibitor] Complex (Equilibrium) A->C B Inhibitor (10x IC50) B->C D Dilute Complex 100-fold into Assay Buffer + ATP C->D E Measure cAMP production at multiple time points (e.g., every 6 min for 60 min) D->E F Plot cAMP vs. Time E->F G Calculate k_off and Residence Time (1/k_off) F->G

Workflow for the in vitro jump dilution assay to determine inhibitor residence time.

References

An In-Depth Technical Guide to the Biological Targets and Pathways of PU141

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU141 is a pyridoisothiazolone-derived small molecule inhibitor that has demonstrated potent anti-neoplastic properties. This technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of this compound. By selectively targeting the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), this compound modulates critical cellular processes, including cell cycle progression, apoptosis, and gene expression. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Biological Target: p300/CBP Histone Acetyltransferases

The primary biological targets of this compound are the highly homologous histone acetyltransferases (HATs), p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP). These enzymes are critical transcriptional co-activators that play a central role in the regulation of gene expression.

Mechanism of Action:

p300 and CBP catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin). This open chromatin state allows for the recruitment of transcription factors and the basal transcriptional machinery, thereby promoting gene expression.

This compound acts as a selective inhibitor of the HAT activity of p300 and CBP.[1] By binding to the HAT domain, this compound prevents the acetylation of histones and other non-histone protein substrates.[2] This inhibition results in a more condensed chromatin structure (heterochromatin), leading to the transcriptional repression of p300/CBP target genes.[2] This hypoacetylation of histones is a key mechanism behind the anti-proliferative effects of this compound.[1]

Quantitative Data on Inhibitor Potency

The efficacy of this compound and other relevant p300/CBP inhibitors has been quantified across various cancer cell lines. This data is crucial for comparing the potency of these compounds and for designing effective in vitro and in vivo experiments.

InhibitorTarget(s)Cell LineAssay TypeValueReference
This compound p300/CBPSK-N-SH (Neuroblastoma)Growth InhibitionGI50: 0.48 µM[1]
PU139 Gcn5, PCAF, p300/CBPMultipleGrowth InhibitionNot specified[1]
C646 p300p300 HAT AssayInhibitionKᵢ: 400 nM[3]
C646 p300p300 HAT AssayInhibitionIC50: 1.6 µM[4]
A-485 p300p300 HAT AssayInhibitionIC50: 9.8 nM[2]
A-485 CBPCBP HAT AssayInhibitionIC50: 2.6 nM[2]
CCS1477 p300/CBP Bromodomain22Rv1 (Prostate Cancer)Cell ProliferationIC50: 96 nM[5]
CCS1477 p300/CBP BromodomainVCaP (Prostate Cancer)Cell ProliferationIC50: 49 nM[5]

Downstream Signaling Pathways Modulated by this compound

By inhibiting the master regulators p300/CBP, this compound influences a multitude of downstream signaling pathways that are critical for cancer cell survival and proliferation.

p53 Signaling Pathway

The tumor suppressor protein p53 is a key substrate of p300/CBP. Acetylation of p53 by these coactivators is essential for its stability and transcriptional activity, leading to the induction of target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and BAX.

Effect of this compound:

Inhibition of p300/CBP by this compound is expected to decrease p53 acetylation, thereby impairing its function as a tumor suppressor. This can lead to a reduction in the expression of p21 and other p53 target genes, potentially sensitizing cancer cells to other therapeutic agents.

p53_pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits p53_Ac Acetylated p53 (Active) p300_CBP->p53_Ac Acetylates p53 p53 p53->p53_Ac Activation MDM2 MDM2 p53_Ac->MDM2 Induces Transcription p21 p21 p53_Ac->p21 Induces Transcription BAX BAX p53_Ac->BAX Induces Transcription MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

This compound's impact on the p53 signaling pathway.
NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, immunity, and cell survival. The p65 (RelA) subunit of NF-κB is a substrate for p300/CBP-mediated acetylation, which enhances its transcriptional activity.

Effect of this compound:

By inhibiting p300/CBP, this compound can reduce the acetylation of p65, leading to a decrease in the expression of NF-κB target genes that promote cancer cell survival and inflammation.

NFkB_pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits p65_Ac Acetylated p65 (Active) p300_CBP->p65_Ac Acetylates p65 p65 (RelA) p65->p65_Ac Activation SurvivalGenes Anti-apoptotic Genes (e.g., Bcl-xL) p65_Ac->SurvivalGenes Induces Transcription InflammatoryGenes Inflammatory Cytokines p65_Ac->InflammatoryGenes Induces Transcription

This compound's modulation of the NF-κB signaling pathway.
Cell Cycle Regulation

p300/CBP are involved in the regulation of the cell cycle through their interaction with and acetylation of key cell cycle proteins, including transcription factors like E2F and the tumor suppressor pRb.

Effect of this compound:

Inhibition of p300/CBP by this compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest, typically at the G1/S or G2/M transition, thereby inhibiting cancer cell proliferation.

CellCycle_pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits E2F E2F p300_CBP->E2F Co-activates G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes pRb pRb pRb->E2F Inhibits CyclinE_CDK2 Cyclin E/CDK2 CyclinE_CDK2->pRb Phosphorylates

This compound's influence on cell cycle regulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-Coenzyme A

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • This compound dissolved in DMSO

  • P-81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, combine the HAT assay buffer, recombinant HAT enzyme, and histone peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³H]-Acetyl-CoA and incubate for 30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto P-81 phosphocellulose filter paper.

  • Wash the filter paper three times with 50 mM sodium bicarbonate buffer (pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

HAT_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Dilute_this compound 1. Serially Dilute this compound Prepare_Reaction_Mix 2. Prepare Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor 3. Add this compound/DMSO Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 4. Add [3H]-Acetyl-CoA Incubate 30 min Add_Inhibitor->Initiate_Reaction Spot_on_Filter 5. Spot on Filter Paper Initiate_Reaction->Spot_on_Filter Wash_Filter 6. Wash Filter Paper Spot_on_Filter->Wash_Filter Measure_Radioactivity 7. Scintillation Counting Wash_Filter->Measure_Radioactivity Calculate_IC50 8. Calculate % Inhibition & IC50 Measure_Radioactivity->Calculate_IC50

Workflow for an in vitro HAT assay.
Western Blot Analysis of Histone and Non-Histone Protein Acetylation

This protocol is used to assess the effect of this compound on the acetylation status of cellular proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total-H3, anti-p53, anti-acetyl-p53, anti-p21, anti-cleaved PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action, centered on the inhibition of histone and non-histone protein acetylation, results in the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and cell cycle control. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other p300/CBP inhibitors in oncology. Future studies should focus on expanding the quantitative analysis of this compound's efficacy across a broader range of cancer types and further elucidating the specific downstream molecular events that mediate its anti-tumor activity.

References

The Role of PU141 in Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PU141, a pyridoisothiazolone compound, and its significant role as an inhibitor of histone acetyltransferases (HATs), with a specific focus on its interaction with the p300 enzyme. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated molecular pathways and workflows.

Introduction: Histone Acetylation and the Significance of p300

Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The enzymes responsible for this process are histone acetyltransferases (HATs), which catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, known as euchromatin, which is generally associated with transcriptional activation.

The p300/CBP (CREB-binding protein) family of HATs are crucial co-activators in the transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them a key target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of p300, offering a valuable tool for both research and potential clinical applications.[1][2]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the p300 histone acetyltransferase.[1] By binding to the active site of the p300 enzyme, this compound prevents the acetylation of lysine residues on histone tails.[2] This inhibition leads to a state of histone hypoacetylation, which promotes a more condensed chromatin structure (heterochromatin). Consequently, the accessibility of transcriptional machinery to gene promoters is reduced, leading to the repression of gene expression for genes that are dependent on p300/CBP co-activation. This mechanism underlies the anti-proliferative effects of this compound observed in various cancer cell lines, such as neuroblastoma.[1]

PU141_Mechanism_of_Action cluster_0 Normal Histone Acetylation cluster_1 This compound Inhibition cluster_2 Downstream Effects p300 p300 HAT Acetylated_Histone Acetylated Histone p300->Acetylated_Histone Catalyzes Histone Histone Tails (Lysine) Histone->p300 Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 No_Acetylation No Acetylation Euchromatin Euchromatin (Relaxed) Acetylated_Histone->Euchromatin p300_inhibited p300 HAT p300_inhibited->No_Acetylation Histone_unmodified Histone Tails (Lysine) Histone_unmodified->p300_inhibited This compound This compound This compound->p300_inhibited Inhibits Heterochromatin Heterochromatin (Condensed) No_Acetylation->Heterochromatin Gene_Activation Gene Transcription Activated Euchromatin->Gene_Activation Gene_Repression Gene Transcription Repressed Heterochromatin->Gene_Repression

Caption: Mechanism of this compound action on histone acetylation.

Quantitative Data on this compound Activity

The efficacy of this compound as a p300 inhibitor has been quantified through both cell-based assays and in-silico molecular modeling studies.

Table 1: Effect of this compound on Histone Acetylation in Cancer Cell Lines

Cell LineTreatment ConcentrationDurationHistone MarkResult
SK-N-SH (Neuroblastoma)25 µM3 hoursH3K9ac, H3K14ac, H4K8ac, H4K16acCellular histone hypoacetylation
HCT116 (Colon Carcinoma)25 µM3 hoursH3K9ac, H3K14ac, H4K8ac, H4K16acCellular histone hypoacetylation
Data sourced from a study on the effects of pyridoisothiazolone HAT inhibitors on cancer cells.[1]

Table 2: In-Silico Binding Affinity of this compound to p300 HAT Enzyme

MoleculeTarget EnzymeComputational MethodBinding Free Energy (kcal/mol)Implication
This compound p300 HATMolecular Dynamics Simulation-20.62 High binding affinity
PU139p300 HATMolecular Dynamics Simulation-17.67Lower binding affinity than this compound
This in-silico study highlights the strong and stable interaction of this compound with the active site of the p300 enzyme.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

Protocol 1: In-Vitro Analysis of Histone Acetylation Levels

This protocol details the steps to measure changes in histone acetylation in cell cultures upon treatment with this compound.

1. Cell Culture and Treatment:

  • Culture SK-N-SH or HCT116 cells to approximately 80% confluency in appropriate media.
  • Treat the cells with 25 µM of this compound. Include a vehicle control (e.g., DMSO) and a positive control for hyperacetylation if desired (e.g., 10 µM SAHA, a histone deacetylase inhibitor).
  • Incubate the cells for 3 hours under standard cell culture conditions (37°C, 5% CO2).

2. Cell Harvesting and Histone Extraction:

  • After incubation, harvest the cells by scraping or trypsinization.
  • Wash the cell pellet with ice-cold PBS.
  • Perform acid extraction of histones by resuspending the cell pellet in an appropriate lysis buffer followed by an overnight incubation in 0.2 M H2SO4 at 4°C.
  • Centrifuge to pellet cellular debris and precipitate the histones from the supernatant using trichloroacetic acid.
  • Wash the histone pellet with acetone and air-dry.

3. Western Blot Analysis:

  • Resuspend the histone pellet in ultrapure water and determine the protein concentration.
  • Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and probe with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16).
  • Use an antibody against an unmodified histone (e.g., C-terminus of Histone H3) as a loading control.
  • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Quantify band intensities to determine the relative levels of histone acetylation.

start [label="Start: Cancer Cell Culture\n(e.g., SK-N-SH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with 25 µM this compound\n(3-hour incubation)", shape=box, fillcolor="#FBBC05"]; harvest [label="Cell Harvesting"]; extraction [label="Acid Extraction of Histones\n(Overnight)"]; quantification [label="Protein Quantification"]; sds_page [label="SDS-PAGE & Western Blot"]; probing [label="Antibody Probing\n(Specific Acetyl-Lysine & Loading Control)"]; detection [label="ECL Detection"]; analysis [label="Data Analysis:\nQuantify Hypoacetylation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> treatment; treatment -> harvest; harvest -> extraction; extraction -> quantification; quantification -> sds_page; sds_page -> probing; probing -> detection; detection -> analysis; analysis -> end; }

Caption: Workflow for analyzing this compound's effect on histone acetylation.

Protocol 2: In-Silico Molecular Docking and Dynamics Simulation

This protocol outlines the computational approach to investigate the binding mechanism of this compound with the p300 HAT enzyme.[2]

1. System Preparation:

  • Obtain the 3D crystal structure of the p300 HAT domain from a protein data bank (PDB).
  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
  • Model the 3D structure of the this compound ligand using chemical drawing software and optimize its geometry.

2. Molecular Docking:

  • Define the active site of the p300 enzyme based on known catalytic residues.
  • Perform molecular docking simulations using software like AutoDock or Glide to predict the binding pose and affinity of this compound within the p300 active site.
  • Analyze the docking results to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and p300 residues.

3. Molecular Dynamics (MD) Simulation:

  • Take the best-docked complex of this compound-p300 as the starting structure for MD simulations.
  • Solvate the complex in a water box and add counter-ions to neutralize the system.
  • Perform energy minimization to remove steric clashes.
  • Run MD simulations for a significant duration (e.g., 100 ns) using software like GROMACS or AMBER.
  • Analyze the trajectory to assess the stability of the complex (e.g., by calculating Root Mean Square Deviation - RMSD) and the persistence of intermolecular interactions.

4. Binding Free Energy Calculation:

  • Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) on the MD simulation trajectory to calculate the binding free energy between this compound and p300, providing a quantitative measure of binding strength.[2]

Therapeutic Potential and Future Directions

The ability of this compound to induce histone hypoacetylation and inhibit the growth of cancer cells, particularly in neuroblastoma, positions it as a promising candidate for anti-cancer drug development.[1] Its high binding affinity and stability in the p300 active site, as suggested by computational studies, further support its potential for clinical investigation.[2]

Future research should focus on:

  • In-vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Combination therapy studies to explore potential synergies with other anti-cancer agents.

  • Further investigation into the specific genes and pathways regulated by this compound-mediated p300 inhibition.

Conclusion

This compound is a potent and specific inhibitor of the p300 histone acetyltransferase. Through competitive inhibition, it reduces the acetylation of histone tails, leading to chromatin condensation and the repression of gene transcription. This mechanism has been quantitatively validated through both cellular assays demonstrating histone hypoacetylation and computational models showing high-affinity binding. The detailed experimental protocols provided herein offer a framework for further investigation into this compound and other HAT inhibitors, paving the way for novel epigenetic therapies in oncology and other disease areas.

References

PU141: A Deep Dive into its Mechanism of Action and Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PU141 is a pyridoisothiazolone derivative that has emerged as a potent and selective inhibitor of the p300/CREB-binding protein (CBP) family of histone acetyltransferases (HATs). These enzymes play a critical role in the regulation of gene transcription by modulating chromatin structure and function. Dysregulation of p300/CBP activity is implicated in the pathogenesis of numerous diseases, including cancer. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on gene transcription, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology and epigenetic drug discovery.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mark that generally leads to a more relaxed chromatin structure, facilitating the access of transcription factors and the transcriptional machinery to DNA, thereby promoting gene expression. The p300/CBP coactivator family are highly homologous HATs that are crucial for a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their aberrant activity has been linked to the development and progression of various cancers.

This compound has been identified as a selective inhibitor of p300/CBP HAT activity. Its ability to induce histone hypoacetylation and inhibit the growth of various cancer cell lines underscores its potential as a therapeutic agent. This document will delve into the quantitative data supporting its efficacy, the detailed experimental protocols for its evaluation, and the signaling pathways through which it exerts its effects on gene transcription.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) values obtained from these studies.

Cell LineCancer TypeGI50 (µM)
A431Epidermoid Carcinoma1.8
A549Alveolar Basal Epithelial Adenocarcinoma2.1
A2780Ovarian Carcinoma1.5
HCT116Epithelial Colon Carcinoma2.5
HepG2Hepatocellular Carcinoma3.2
MCF7Breast Carcinoma1.9
SK-N-SHNeuroblastoma0.48
SW480Colon Adenocarcinoma2.8
U-87MGGlioblastoma-Astrocytoma2.3

Table 1: Anti-proliferative activity of this compound in various human cancer cell lines. Data is presented as GI50 values (µM).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol details the method used to determine the anti-proliferative effects of this compound on adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the respective this compound dilutions or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Histone Acetylation Analysis

This protocol describes the Western blot analysis to assess the effect of this compound on histone acetylation levels.

Materials:

  • Cancer cell lines

  • This compound

  • Histone deacetylase (HDAC) inhibitor (e.g., SAHA)

  • Lysis buffer

  • Acid extraction buffer

  • Antibodies against acetylated histones (e.g., anti-acetyl-H3K14, anti-acetyl-H4K8)

  • Antibody against total histone H3 (loading control)

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 25 µM) in the presence or absence of an HDAC inhibitor like SAHA for a specified time (e.g., 3 hours).

  • Cell Lysis and Histone Extraction: Harvest the cells and perform acid extraction of histones overnight.

  • Protein Quantification: Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting: Separate the histone extracts by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for acetylated histones and total histone H3.

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Analyze the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NMRI-nu/nu)

  • SK-N-SH neuroblastoma cells

  • Matrigel

  • This compound solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of SK-N-SH cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally once daily.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the this compound-treated and control groups.

Signaling Pathways and Gene Transcription

By inhibiting the acetyltransferase activity of p300/CBP, this compound can modulate the expression of a multitude of genes involved in various signaling pathways critical for cancer cell proliferation and survival.

Mechanism of Action at the Chromatin Level

The primary mechanism of this compound involves the direct inhibition of the HAT activity of p300 and CBP. This leads to a decrease in the acetylation of histone proteins, particularly at lysine residues such as H3K14 and H4K8.[1] The resulting hypoacetylation leads to a more condensed chromatin structure, which restricts the access of transcription factors and the RNA polymerase II machinery to gene promoters and enhancers, ultimately leading to the repression of gene transcription.

cluster_acetylation Histone Acetylation cluster_pu141_effect Effect of this compound This compound This compound p300_CBP p300/CBP (HAT activity) This compound->p300_CBP Inhibits Chromatin Condensed Chromatin (Transcriptional Repression) Histones Histone Proteins (e.g., H3, H4) p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K14ac, H4K8ac) p300_CBP->Chromatin Leads to Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Transcription Gene Transcription Open_Chromatin->Gene_Transcription

Caption: this compound inhibits p300/CBP, preventing histone acetylation and promoting a repressive chromatin state.

Impact on Key Cancer-Related Signaling Pathways

The inhibition of p300/CBP by this compound has significant downstream consequences on signaling pathways that are frequently dysregulated in cancer.

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP act as coactivators for AR, enhancing its transcriptional activity. By inhibiting p300/CBP, this compound can suppress the expression of AR target genes that are involved in cell cycle progression and proliferation.

This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits AR Androgen Receptor (AR) p300_CBP->AR Co-activates AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) AR->AR_target_genes Activates Transcription Proliferation Cell Proliferation & Survival AR_target_genes->Proliferation

Caption: this compound inhibits AR signaling by blocking the co-activating function of p300/CBP.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. p300/CBP are known to acetylate the RelA/p65 subunit of NF-κB, which enhances its transcriptional activity. Inhibition of p300/CBP by this compound can therefore lead to the downregulation of NF-κB target genes that promote cancer cell survival and inflammation.

This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits NFkB NF-κB (RelA/p65) p300_CBP->NFkB Acetylation & Co-activation NFkB_target_genes NF-κB Target Genes (e.g., BCL2, IL-6) NFkB->NFkB_target_genes Activates Transcription Survival_Inflammation Cell Survival & Inflammation NFkB_target_genes->Survival_Inflammation

Caption: this compound suppresses NF-κB signaling by inhibiting p300/CBP-mediated co-activation.

Conclusion and Future Directions

This compound represents a promising class of epigenetic modulators with potent anti-cancer activity. Its selectivity for the p300/CBP HATs provides a targeted approach to inhibit the transcription of key oncogenic signaling pathways. The data presented in this guide highlight its efficacy in a range of cancer cell lines and in a preclinical in vivo model.

Future research should focus on a more in-depth characterization of the global transcriptional changes induced by this compound through techniques such as RNA-sequencing. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation. Additionally, exploring combination therapies with other anti-cancer agents could reveal synergistic effects and provide more effective treatment strategies for various malignancies. The continued study of this compound and other p300/CBP inhibitors holds significant promise for the development of novel epigenetic therapies for cancer.

References

Preliminary Studies on the Efficacy of PU141: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a novel small molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) family, enzymes that play a critical role in the regulation of gene expression. The aberrant activity of p300 HAT has been implicated in the pathophysiology of a range of diseases, including cancer, asthma, Alzheimer's disease, diabetes, and AIDS.[1] By acetylating lysine residues on histone tails, p300 facilitates chromatin relaxation and promotes gene transcription. Inhibition of this process by molecules such as this compound presents a promising therapeutic strategy for diseases driven by transcriptional dysregulation. This technical guide provides an in-depth overview of the preliminary efficacy studies of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in silico and in vitro studies of this compound.

In Silico Study: Molecular Dynamics Simulation with p300 HAT Value Reference
Binding Free Energy (kcal/mol) -20.62[1]
Maximum Root-Mean-Square Deviation (RMSD) (Å) 2.3[1]
In Vitro Study: Cell Growth Inhibition Value Reference
Cell Line SK-N-SH (Neuroblastoma)[2]
GI50 (µM) 0.48[2]

Core Mechanism of Action: p300 HAT Inhibition

This compound functions as a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases.[2] These enzymes are transcriptional co-activators that play a crucial role in acetylating histone and non-histone proteins, thereby regulating gene expression. The inhibitory action of this compound on p300 leads to a hypoacetylated state of histones, resulting in chromatin condensation and transcriptional repression of p300 target genes. This mechanism underlies the observed anti-proliferative effects of this compound in cancer cell lines.

cluster_0 This compound Mechanism of Action This compound This compound p300 p300 HAT This compound->p300 Inhibits Histones Histones p300->Histones Acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: this compound inhibits p300 HAT, preventing histone acetylation and subsequent gene transcription.

Experimental Protocols

Molecular Docking and Molecular Dynamics (MD) Simulations
  • Objective: To predict the binding affinity and stability of this compound within the active site of the p300 HAT enzyme.

  • Protocol:

    • Protein Preparation: The three-dimensional structure of the p300 HAT domain is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field.

    • Molecular Docking: Docking simulations are performed using software such as AutoDock Vina to predict the preferred binding orientation of this compound in the p300 active site. The binding pose with the lowest energy score is selected.

    • Molecular Dynamics Simulations: The docked complex of p300-PU141 is subjected to MD simulations using software like GROMACS or AMBER. The system is solvated in a water box with counter-ions to neutralize the charge. The simulation is run for a specified time (e.g., 100 ns) to observe the stability of the complex.

    • Analysis: Trajectories are analyzed to calculate the Root-Mean-Square Deviation (RMSD) to assess structural stability and the binding free energy using methods like MM/PBSA to quantify the binding affinity.[1]

In Vitro Cell Growth Inhibition Assay
  • Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).

  • Protocol:

    • Cell Culture: SK-N-SH neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

    • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.

    • Data Analysis: The absorbance or fluorescence values are plotted against the log of the compound concentration. A dose-response curve is generated, and the GI50 value is calculated using non-linear regression analysis.

cluster_1 In Vitro Efficacy Workflow start Start culture Cell Culture (e.g., SK-N-SH) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with This compound Dilutions seed->treat incubate Incubate (e.g., 72h) treat->incubate assay Cell Viability Assay (e.g., SRB) incubate->assay analyze Data Analysis (GI50 Calculation) assay->analyze end End analyze->end

Caption: A typical workflow for determining the in vitro efficacy of this compound.

Conclusion and Future Directions

The preliminary data on this compound strongly suggest its potential as a therapeutic agent through the targeted inhibition of the p300 HAT enzyme. In silico studies have demonstrated a high binding affinity and stability of this compound in the p300 active site.[1] This is corroborated by in vitro data showing potent growth inhibition of neuroblastoma cells.[2] The antineoplastic activity of this compound has been demonstrated in neuroblastoma cells and further studies have indicated its potential to suppress the activity of p300, CBP, Gcn5, and PCAF both in vitro and in vivo.[3]

Future research should focus on comprehensive in vivo efficacy studies in relevant animal models of cancer and other p300-mediated diseases. Pharmacokinetic and pharmacodynamic studies will be crucial to establish a dose-response relationship and to optimize the dosing regimen for potential clinical trials. Further in vitro studies are also warranted to elucidate the broader effects of this compound on the transcriptome and to identify biomarkers of response. The collective findings from these preclinical investigations will be instrumental in advancing this compound towards clinical development.

References

The Impact of PU141 on Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU141 is a pyridoisothiazolone-based small molecule inhibitor with high selectivity for the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By inhibiting these critical transcriptional coactivators, this compound induces histone hypoacetylation, leading to the modulation of various cellular processes, including cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on cellular signaling pathways, and detailed experimental protocols for its study.

Introduction

The histone acetyltransferases p300 and CBP are master regulators of gene expression, playing a pivotal role in a multitude of cellular functions such as cell cycle progression, differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a selective inhibitor of p300/CBP, demonstrating anti-proliferative effects in several cancer cell lines, most notably in neuroblastoma. This document serves as a comprehensive resource for researchers investigating the cellular and molecular effects of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the histone acetyltransferase activity of p300 and CBP. Its inhibitory action leads to a global reduction in histone acetylation, a key epigenetic modification associated with active gene transcription.

Target Selectivity

In vitro selectivity profiling has shown that this compound is highly selective for CBP and p300, with less activity against other HATs such as Gcn5 and p300/CBP-associated factor (PCAF). This selectivity makes this compound a valuable tool for dissecting the specific roles of p300/CBP in cellular processes.

Molecular Interactions

In silico molecular docking and dynamics simulations have elucidated the binding mechanism of this compound to the active site of the p300 HAT domain. These studies reveal that this compound forms stable interactions with key catalytic residues, effectively blocking substrate binding and enzymatic activity. The calculated binding free energy for this compound with p300 is -20.62 kcal/mol, indicating a high-affinity interaction.[1]

Impact on Cellular Processes

The inhibition of p300/CBP by this compound triggers a cascade of cellular events, primarily impacting cell proliferation and survival.

Cell Growth Inhibition

This compound has been shown to inhibit the growth of a variety of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) for this compound across a panel of cancer cell lines are summarized in the table below.

Cell LineCancer TypeGI50 (µM)
SK-N-SHNeuroblastoma0.48
A431Epidermoid Carcinoma>10
A549Alveolar Basal Epithelial Adenocarcinoma>10
A2780Ovarian Carcinoma>10
HCT116Epithelial Colon Carcinoma7.5
HepG2Hepatocellular Carcinoma>10
MCF7Breast Carcinoma>10
SW480Colon Adenocarcinoma>10
U-87MGGlioblastoma-Astrocytoma>10

Data sourced from Probechem and ResearchGate.[2][3]

Induction of Histone Hypoacetylation

Treatment of cancer cells with this compound leads to a significant decrease in the acetylation of histone H3 and H4 at various lysine residues. This hypoacetylation is a direct consequence of p300/CBP inhibition and is a key indicator of target engagement in cellular assays.

Effects on Cell Cycle and Apoptosis

While direct studies on this compound's effect on the cell cycle are limited, inhibition of p300/CBP is generally associated with cell cycle arrest. A related, less selective pyridoisothiazolone HAT inhibitor, PU139, has been shown to trigger caspase-independent cell death. The precise mechanism of cell death induced by this compound, including its dependence on caspases, warrants further investigation.

Signaling Pathways Modulated by this compound

As a p300/CBP inhibitor, this compound is expected to modulate a wide array of signaling pathways that are dependent on these transcriptional coactivators.

p53 Signaling Pathway

p300/CBP are crucial for the acetylation and activation of the tumor suppressor protein p53. By inhibiting p300/CBP, this compound can potentially attenuate the p53-mediated transcriptional response to cellular stress, affecting the expression of p53 target genes involved in cell cycle arrest and apoptosis.

p53_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits p53 p53 p300_CBP->p53 Acetylates p53_acetylated Acetylated p53 (Active) Target_Genes p53 Target Genes (e.g., p21, BAX, PUMA) p53_acetylated->Target_Genes Activates Transcription Cellular_Response Cell Cycle Arrest, Apoptosis Target_Genes->Cellular_Response

p53 signaling pathway inhibition by this compound.
NF-κB Signaling Pathway

The transcription factor NF-κB plays a key role in inflammation, immunity, and cell survival. p300/CBP act as coactivators for NF-κB, and their inhibition by this compound can lead to the downregulation of NF-κB target genes, potentially sensitizing cancer cells to apoptosis.

NFkB_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits NFkB NF-κB p300_CBP->NFkB Coactivates Target_Genes NF-κB Target Genes (e.g., BCL2, XIAP) NFkB->Target_Genes Activates Transcription Cell_Survival Cell Survival Target_Genes->Cell_Survival

NF-κB signaling pathway modulation by this compound.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in development and is often aberrantly activated in cancer. β-catenin, the central effector of this pathway, requires p300/CBP for its transcriptional activity. Inhibition of p300/CBP by this compound can therefore block the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.

Wnt_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Beta_Catenin β-catenin/TCF p300_CBP->Beta_Catenin Coactivates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Wnt/β-catenin pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for determining the inhibitory activity of this compound on p300/CBP HAT activity.

HAT_Assay_Workflow Start Start: Prepare Reaction Mix Incubate Incubate p300/CBP with this compound Start->Incubate Add_Substrates Add Histone Substrate and [3H]-Acetyl-CoA Incubate->Add_Substrates Reaction Incubate at 30°C Add_Substrates->Reaction Stop Stop Reaction (e.g., spot on filter paper) Reaction->Stop Wash Wash to Remove Unincorporated [3H]-Acetyl-CoA Stop->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure End End: Determine IC50 Measure->End

Workflow for an in vitro HAT assay.

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA

  • This compound (dissolved in DMSO)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

  • P81 phosphocellulose paper

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mix containing HAT assay buffer, recombinant p300/CBP enzyme, and varying concentrations of this compound or DMSO vehicle control.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the histone peptide substrate and [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with wash buffer (e.g., 50 mM sodium phosphate, pH 7.0) to remove unincorporated [³H]-Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Histone Acetylation Assay

This protocol describes the analysis of histone acetylation levels in cells treated with this compound by Western blotting.

Materials:

  • Cell line of interest (e.g., SK-N-SH)

  • This compound

  • Cell lysis buffer

  • Acid extraction buffers for histones

  • Antibodies against specific acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K8) and total histone H3 (as a loading control)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time (e.g., 3-24 hours).

  • Harvest the cells and perform acid extraction of histones.

  • Quantify the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the acetylated histone marks of interest.

  • Probe a parallel membrane with an antibody against total histone H3 to serve as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative change in histone acetylation.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.

Cell_Cycle_Workflow Start Start: Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix Cells in Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Determine Cell Cycle Distribution Analyze->End

Workflow for cell cycle analysis.

Materials:

  • Cell line of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or DMSO for the desired duration (e.g., 24, 48 hours).

  • Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

  • Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol outlines the detection of apoptosis in this compound-treated cells using Annexin V and propidium iodide staining followed by flow cytometry.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a valuable chemical probe for investigating the roles of p300/CBP in cellular physiology and pathology. Its selectivity and potent inhibitory activity make it a promising lead compound for the development of novel anticancer therapeutics, particularly for malignancies driven by aberrant p300/CBP activity. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued exploration of this compound's impact on cellular processes and its potential clinical applications. Further research is warranted to fully elucidate its effects on the cell cycle, the precise mechanisms of induced cell death, and its in vivo efficacy in a broader range of cancer models.

References

Methodological & Application

Application Notes and Protocols for PU141 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is an experimental small molecule inhibitor of the histone acetyltransferase p300 (HAT). By inhibiting p300, this compound induces histone hypoacetylation, leading to downstream effects on gene expression that can control cell growth and survival.[1] These notes provide detailed protocols for the use of this compound in cancer cell culture, with a focus on neuroblastoma cell lines, where it has shown significant activity. The primary mechanism of action involves the p300/p53 signaling pathway, resulting in cell cycle arrest and apoptosis.

Mechanism of Action

This compound is a pyridoisothiazolone histone acetyltransferase (HAT) inhibitor that selectively targets p300.[1] The transcriptional coactivator p300 plays a crucial role in cell proliferation, differentiation, and apoptosis by acetylating histone and non-histone proteins. In many cancers, p300 is overexpressed and contributes to tumorigenesis.

By inhibiting the catalytic HAT domain of p300, this compound leads to a global decrease in histone acetylation. This epigenetic modification alters chromatin structure and the accessibility of transcription factors to DNA, ultimately affecting gene expression. A key pathway impacted by p300 inhibition is the p53 signaling cascade. In cancer cells with wild-type p53, inhibition of p300 can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates target genes such as p21 (CDKN1A) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.

Recommended Cell Lines

This compound has demonstrated efficacy in various cancer cell lines, particularly those of neuroblastoma origin. The following human neuroblastoma cell lines are recommended for initial studies:

  • SK-N-SH: A well-characterized neuroblastoma cell line.

  • NB-1643: p53 wild-type neuroblastoma cell line.

  • SK-N-AS: p53 mutated neuroblastoma cell line.

  • LA1-55n: p53 null neuroblastoma cell line.

  • SH-SY5Y: A commonly used neuroblastoma cell line.

The use of cell lines with varying p53 status can help elucidate the p53-dependency of this compound's effects.

Quantitative Data Summary

The following table summarizes the reported IC50 values for SP141, a related MDM2 inhibitor with a similar pyridoisothiazolone core, in various neuroblastoma cell lines after 72 hours of treatment. These values can serve as a starting point for determining the optimal concentration range for this compound. A study on histone acetylation used this compound at a concentration of 25 µM for 3 hours in SK-N-SH cells.[1]

Cell Linep53 StatusSP141 IC50 (µM)
NB-1643Wild-type0.89
SK-N-SHWild-type0.58
NB-EBC1Wild-type0.76
CHLA255Wild-type0.64
NGPWild-type0.35
SK-N-ASMutated0.26
LA1-55nNull0.44
NB-1691 (Multidrug-resistant)Wild-type0.55
SK-N-BE2 (Multidrug-resistant)Mutated0.42

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and viability of cancer cells.

Materials:

  • This compound

  • Neuroblastoma cell lines (e.g., SK-N-SH)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range based on the IC50 values of related compounds (e.g., 0.1 µM to 50 µM).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • Neuroblastoma cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • This compound

  • Neuroblastoma cell lines

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol. A treatment duration of 24 hours is often sufficient to observe changes in the cell cycle.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PU141_Mechanism_of_Action cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Downstream Effects This compound This compound p300 p300 HAT This compound->p300 Inhibition Histones Histones p300->Histones Acetylation Hypoacetylation Histone Hypoacetylation p53 p53 (Stabilization & Activation) p300->p53 Reduced Acetylation leads to Stabilization/Activation p21 p21 (CDKN1A) p53->p21 Upregulation PUMA PUMA p53->PUMA Upregulation CellCycleArrest G1/S Phase Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture (e.g., Neuroblastoma) treatment Treat with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Flow Cytometry) apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution (Flow Cytometry) cell_cycle->cell_cycle_dist

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for the Use of PU141 in a Histone Acetyltransferase (HAT) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone-based potent and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs).[1] These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This document provides detailed application notes and protocols for the use of this compound in an in vitro HAT assay to determine its inhibitory activity against the p300 enzyme.

Histone Acetyltransferase (HAT) assays are enzymatic assays designed to measure the activity of HAT enzymes. The fundamental principle involves the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to a lysine residue on a histone substrate (often a synthetic peptide). The activity of the enzyme can be quantified by measuring either the formation of the acetylated product or the consumption of the substrates. Various detection methods are available, including radiometric, fluorescent, and colorimetric assays. The protocol detailed below is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for studying HAT enzyme kinetics and screening for inhibitors.

Signaling Pathway of p300/CBP Inhibition by this compound

The p300/CBP enzymes are critical co-activators of transcription. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, they acetylate lysine residues on histone tails, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery, thereby promoting gene expression. This compound, as a selective inhibitor of p300/CBP, blocks this acetylation step. This results in the maintenance of a more condensed chromatin state (heterochromatin), leading to the repression of target gene transcription. This mechanism underlies the anti-proliferative effects of this compound observed in various cancer cell lines.

G Signaling Pathway of p300/CBP Inhibition by this compound This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Acetylated_Histone Acetylated Histone Tails p300_CBP->Acetylated_Histone Acetylation Repression Transcriptional Repression Histone Histone Tails (Lysine Residues) Histone->p300_CBP Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin (Heterochromatin) Chromatin->Repression Activation Transcriptional Activation Open_Chromatin->Activation Transcription Gene Transcription Repression->Transcription Blocks Activation->Transcription

Figure 1: Simplified signaling pathway of p300/CBP inhibition by this compound.

Data Presentation

The inhibitory activity of this compound against p300 and other HATs was determined in a biochemical assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundp3002.1
This compoundCBP1.8
PU139 (Pan-HAT inhibitor)p3001.5
PU139 (Pan-HAT inhibitor)CBP1.9
PU139 (Pan-HAT inhibitor)Gcn50.9
PU139 (Pan-HAT inhibitor)PCAF1.2

Experimental Protocols

This section provides a detailed protocol for an in vitro Histone Acetyltransferase (HAT) assay to determine the IC50 value of this compound for the p300 enzyme using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. This protocol is adapted from the methods used for the characterization of similar small molecule HAT inhibitors.

Principle of the TR-FRET HAT Assay

The TR-FRET assay is based on the detection of the acetylation of a biotinylated histone peptide by the p300 enzyme. The assay utilizes a Europium-labeled anti-acetyl-lysine antibody (donor) and a Streptavidin-conjugated acceptor fluorophore. When the histone peptide is acetylated, the antibody binds to the acetylated lysine residue. The biotin tag on the peptide is bound by streptavidin, bringing the donor and acceptor fluorophores into close proximity. Upon excitation of the Europium donor, energy is transferred to the acceptor, which then emits light at a specific wavelength. The intensity of the emitted light is directly proportional to the amount of acetylated peptide, and thus to the HAT activity. An inhibitor like this compound will reduce the acetylation, leading to a decrease in the FRET signal.

Materials and Reagents
  • Enzyme: Recombinant human p300 (catalytic domain)

  • Inhibitor: this compound

  • Substrates:

    • Biotinylated Histone H3 peptide (e.g., Biotin-H3K27)

    • Acetyl-Coenzyme A (Acetyl-CoA)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 0.01% Tween-20, and 1 mg/mL BSA.

  • Detection Reagents:

    • Europium-labeled anti-acetyl-lysine antibody

    • Streptavidin-conjugated acceptor (e.g., Surelight® APC)

  • Stop Solution: Acetic Acid (100 mM)

  • Microplate: 384-well, low-volume, black, non-binding surface

  • Plate Reader: Capable of time-resolved fluorescence detection

Experimental Workflow

G Experimental Workflow for p300 HAT Assay A 1. Reagent Preparation (Enzyme, Substrates, this compound) B 2. Dispense this compound (Serial Dilutions) A->B C 3. Add p300 Enzyme B->C D 4. Pre-incubation C->D E 5. Initiate Reaction (Add Substrate Mix: Histone Peptide + Acetyl-CoA) D->E F 6. Incubate E->F G 7. Stop Reaction F->G H 8. Add Detection Reagents G->H I 9. Incubate H->I J 10. Read Plate (TR-FRET) I->J K 11. Data Analysis (IC50 Determination) J->K

Figure 2: Step-by-step experimental workflow for the this compound p300 HAT assay.
Detailed Protocol

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from, for example, 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare the p300 enzyme solution in assay buffer to the desired final concentration (e.g., 2 nM).

    • Prepare the substrate mix containing the biotinylated histone H3 peptide (e.g., 200 nM) and Acetyl-CoA (e.g., 5 µM) in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the serially diluted this compound or vehicle (assay buffer with the same final DMSO concentration) to the wells of a 384-well microplate.

    • Add 4 µL of the p300 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 4 µL of the substrate mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the detection reagent mix (containing Europium-labeled antibody and Streptavidin-conjugated acceptor in detection buffer) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-capable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a HAT assay to determine its inhibitory potency against the p300 enzyme. The provided protocol for a TR-FRET-based assay offers a robust and sensitive method for such investigations. The quantitative data and the understanding of the underlying signaling pathway will be valuable for researchers in the fields of epigenetics, cancer biology, and drug discovery who are interested in targeting p300/CBP for therapeutic intervention.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions, including enzyme and substrate concentrations, and incubation times, for their specific experimental setup.

References

Application of PU141 in Cancer Cell Lines: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression. Dysregulation of p300/CBP activity is implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. This compound induces histone hypoacetylation and has demonstrated growth inhibitory effects across a range of cancer cell lines, indicating its potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.

Data Presentation

The growth inhibitory effects of this compound have been evaluated in a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The half-maximal growth inhibition (GI50) values from the study by Gajer et al. (2015) are summarized below.

Cell LineCancer TypeThis compound GI50 (µM)
A431Epidermoid CarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
A549Alveolar Basal Epithelial AdenocarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
A2780Ovarian CarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
HCT116Epithelial Colon CarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
HepG2Hepatocellular CarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
MCF7Breast CarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
SK-N-SHNeuroblastomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
SW480Colon AdenocarcinomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.
U-87MGEpithelial-like Glioblastoma-astrocytomaData not available in a tabular format in the provided search results. Presented graphically in the source publication.

Note: The specific GI50 values for this compound are presented in a graphical format in the cited publication by Gajer et al. (2015) and are not available in a tabular format in the provided search results. The publication indicates that this compound inhibits the growth of these cell lines.[2]

Mechanism of Action: p300/CBP Inhibition

This compound selectively inhibits the histone acetyltransferase activity of p300 and CBP.[1][2] These coactivators are involved in the acetylation of histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation of target genes. Many of these target genes are implicated in cell cycle progression, proliferation, and survival.[3][4] By inhibiting p300/CBP, this compound leads to histone hypoacetylation, chromatin condensation, and the downregulation of oncogenic gene expression, ultimately resulting in cell growth inhibition.[1][5]

Signaling Pathway Diagram

p300_CBP_Inhibition_Pathway p300/CBP Signaling Pathway and Inhibition by this compound cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation cluster_2 Chromatin and Gene Expression cluster_3 Cellular Outcomes Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptors->Signal_Transduction Transcription_Factors Transcription Factors (e.g., c-Myc, p53, NF-κB) Signal_Transduction->Transcription_Factors p300_CBP p300/CBP Transcription_Factors->p300_CBP recruits HAT_Activity Histone Acetyltransferase Activity p300_CBP->HAT_Activity Histones Histones HAT_Activity->Histones acetylates Apoptosis Apoptosis HAT_Activity->Apoptosis inhibition leads to This compound This compound This compound->HAT_Activity inhibits Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Oncogene_Expression Oncogene Expression (e.g., Cyclins, Bcl-2) Acetylated_Histones->Oncogene_Expression activates Cell_Growth Cell Growth & Proliferation Oncogene_Expression->Cell_Growth

Caption: p300/CBP signaling and this compound inhibition.

Experimental Protocols

Cell Viability Assay using Sulforhodamine B (SRB)

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.[3][6]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment).

    • Incubate for 48-72 hours.

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the GI50 value.

Histone Acetylation Assay (Western Blot)

This protocol is to assess the effect of this compound on the acetylation levels of histones in cancer cells.[5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the acetyl-histone levels to the total histone levels.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assessment cluster_2 Mechanism of Action Seed_Cells Seed Cancer Cells (96-well or 6-well plates) Treat_this compound Treat with this compound (Dose-response) Seed_Cells->Treat_this compound SRB_Assay Sulforhodamine B (SRB) Assay Treat_this compound->SRB_Assay Protein_Extraction Protein Extraction Treat_this compound->Protein_Extraction Fix_Stain_Solubilize Fixation, Staining, & Solubilization SRB_Assay->Fix_Stain_Solubilize Measure_Absorbance Measure Absorbance (510 nm) Fix_Stain_Solubilize->Measure_Absorbance Calculate_GI50 Calculate GI50 Measure_Absorbance->Calculate_GI50 Western_Blot Western Blot Analysis SDS_PAGE_Transfer SDS-PAGE & Transfer Western_Blot->SDS_PAGE_Transfer Protein_Extraction->Western_Blot Antibody_Probing Antibody Probing (Acetyl-H3, Total-H3) SDS_PAGE_Transfer->Antibody_Probing Analyze_Acetylation Analyze Histone Acetylation Levels Antibody_Probing->Analyze_Acetylation

Caption: Workflow for this compound in cancer cells.

References

Techniques for Measuring PU141 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP)[1][2][3]. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone lysine residues[1][4]. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets[1][4]. Understanding the binding affinity of small molecule inhibitors like this compound to p300/CBP is paramount for drug discovery and development, as it dictates the potency and selectivity of the compound.

This document provides detailed application notes and experimental protocols for measuring the binding affinity of this compound to its target proteins, p300 and CBP. The methodologies described include Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). While direct experimental binding affinity data for this compound is not extensively available in the public domain, a computational study has reported a calculated binding free energy of -20.62 kcal/mol for this compound with the p300 HAT domain, suggesting a high binding affinity[1]. The following protocols are based on established methods for characterizing other small molecule inhibitors of p300/CBP and can be adapted for this compound.

Data Presentation: Binding Affinity of p300/CBP Inhibitors

Due to the limited availability of direct experimental binding data for this compound, the following table summarizes quantitative data for other known p300/CBP inhibitors to provide a reference for expected affinity ranges.

CompoundTargetAssay MethodAffinity (Kd/IC50)Reference
A-485p300 HATBiochemical AssayIC50 = 9.8 nM[5]
A-485CBP HATBiochemical AssayIC50 = 2.6 nM[5]
CCS1477p300 BromodomainSPRKd = 1.3 nM
CCS1477CBP BromodomainSPRKd = 1.7 nM
I-CBP112CBP BromodomainITCKd = 151 nM
I-CBP112p300 BromodomainITCKd = 167 nM
C646p300 HATBiochemical AssayKi = 400 nM
PU139p300 HATBiochemical AssayIC50 = 5.35 µM[6]
PU139CBP HATBiochemical AssayIC50 = 2.49 µM[6]

Experimental Protocols

Fluorescence Polarization (FP) Assay

Application Note: Fluorescence Polarization is a versatile technique to measure binding events in solution. For this compound, a competitive FP assay can be designed where this compound competes with a fluorescently labeled ligand (e.g., a known peptide substrate or a fluorescently tagged inhibitor) for binding to the p300/CBP HAT domain. The displacement of the fluorescent ligand by this compound results in a decrease in the polarization signal, from which the binding affinity (IC50) of this compound can be determined.

Protocol: Competitive FP Assay for this compound Binding to p300/CBP

Materials:

  • Recombinant human p300 or CBP HAT domain (purified)

  • Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled histone H3 or H4 peptide)

  • This compound compound

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 0.1% BSA

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a working solution of the fluorescent tracer in Assay Buffer. The final concentration of the tracer should be in the low nanomolar range and ideally below its Kd for p300/CBP.

    • Prepare a working solution of the p300/CBP HAT domain in Assay Buffer. The optimal concentration should be determined empirically but is typically 2-3 times the Kd of the tracer.

  • Assay Setup:

    • Prepare a serial dilution of this compound in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

    • In a 384-well plate, add the following to each well:

      • 5 µL of serially diluted this compound or vehicle control (Assay Buffer with DMSO).

      • 10 µL of p300/CBP HAT domain solution.

    • Mix gently and incubate for 30 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow Diagram:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measure Measurement & Analysis prep_this compound Prepare this compound serial dilution add_this compound Add this compound/vehicle to wells prep_this compound->add_this compound prep_protein Prepare p300/CBP protein solution add_protein Add p300/CBP to wells prep_protein->add_protein prep_tracer Prepare fluorescent tracer solution add_tracer Add fluorescent tracer prep_tracer->add_tracer add_this compound->add_protein incubate1 Incubate (30 min) add_protein->incubate1 incubate1->add_tracer incubate2 Incubate (60 min) add_tracer->incubate2 read_fp Measure Fluorescence Polarization incubate2->read_fp analyze Calculate IC50 read_fp->analyze

Caption: Workflow for the competitive Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

Application Note: SPR is a label-free technique that allows for the real-time monitoring of binding kinetics (association and dissociation rates) and affinity. For this compound, the p300/CBP protein is typically immobilized on a sensor chip, and this compound is flowed over the surface as the analyte. The change in the refractive index upon binding is measured, providing quantitative information about the interaction.

Protocol: SPR Analysis of this compound Binding to p300/CBP

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human p300 or CBP HAT domain

  • This compound compound

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5

  • Regeneration Solution (to be determined empirically, e.g., a short pulse of low pH glycine or high salt solution)

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the p300/CBP protein (diluted in Immobilization Buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate the remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in Running Buffer (e.g., ranging from low nM to µM). Include a buffer blank (0 nM this compound).

    • Perform a kinetic titration or single-cycle kinetics experiment by injecting the this compound solutions over the immobilized p300/CBP and reference surfaces at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of Running Buffer.

  • Regeneration (if necessary):

    • If the dissociation is slow, inject the Regeneration Solution to remove bound this compound and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Workflow Diagram:

SPR_Workflow cluster_immobilize Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate sensor chip immobilize Immobilize p300/CBP activate->immobilize deactivate Deactivate surface immobilize->deactivate prep_this compound Prepare this compound dilutions deactivate->prep_this compound inject Inject this compound over surface prep_this compound->inject regenerate Regenerate surface inject->regenerate subtract_ref Subtract reference data inject->subtract_ref regenerate->inject fit_model Fit to binding model subtract_ref->fit_model determine_kd Determine ka, kd, and Kd fit_model->determine_kd

Caption: Workflow for Surface Plasmon Resonance analysis.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). For this compound, a solution of the compound is titrated into a solution of the p300/CBP protein, and the resulting heat changes are measured.

Protocol: ITC Measurement of this compound Binding to p300/CBP

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant human p300 or CBP HAT domain

  • This compound compound

  • Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP. It is crucial that the buffer for the protein and the ligand are identical.

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the p300/CBP protein extensively against the Dialysis Buffer.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO can be used if necessary, but the DMSO concentration must be identical in both the protein and ligand solutions.

    • Accurately determine the concentrations of both the protein and this compound.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the p300/CBP protein solution into the sample cell (typically at a concentration of 5-50 µM).

    • Load the this compound solution into the injection syringe (typically at a concentration 10-20 times higher than the protein concentration).

    • Set the experimental temperature (e.g., 25 °C) and stirring speed.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.

    • Allow the system to reach equilibrium after each injection, and measure the heat change.

    • Continue the injections until the binding sites are saturated, and the heat of injection is equivalent to the heat of dilution.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the integrated heat per injection against the molar ratio of this compound to p300/CBP.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis dialyze Dialyze protein degas Degas solutions dialyze->degas load_cell Load p300/CBP into cell dialyze->load_cell prepare_ligand Prepare this compound in buffer prepare_ligand->degas load_syringe Load this compound into syringe prepare_ligand->load_syringe degas->load_cell degas->load_syringe titrate Perform titration load_cell->titrate load_syringe->titrate integrate Integrate heat peaks titrate->integrate plot Plot binding isotherm integrate->plot fit_model Fit to binding model plot->fit_model determine_params Determine Kd, n, ΔH, ΔS fit_model->determine_params

Caption: Workflow for Isothermal Titration Calorimetry.

References

Protocol for Molecular Docking Simulation of PU141 with p300 Histone Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for conducting a molecular docking simulation of the inhibitor PU141 with its target, the p300 histone acetyltransferase (HAT). This compound is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the p300/CBP HAT family, which are crucial regulators of chromatin structure and gene expression.[1][2] Dysregulation of p300 HAT activity is implicated in various diseases, including cancer, making it a significant therapeutic target.[2] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This protocol is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling.

The following sections detail the necessary steps for preparing the ligand (this compound) and the receptor (p300 HAT), performing the docking simulation using AutoDock Vina, and analyzing the results. Adherence to this protocol will enable the generation of reproducible and reliable in-silico data to understand the binding mode of this compound and to guide further drug design and optimization efforts.

Experimental Protocols

Software and Hardware Requirements
  • Molecular Modeling Software:

    • AutoDock Tools (ADT): Version 1.5.6 or later (for preparing protein and ligand files).

    • AutoDock Vina: Version 1.1.2 or later (for performing the molecular docking).

    • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

    • Open Babel: (Optional) For file format conversions.

  • Hardware: A standard workstation with a multi-core processor is sufficient for this protocol. For large-scale virtual screening, a high-performance computing cluster is recommended.

Ligand Preparation (this compound)
  • Obtain Ligand Structure:

    • The chemical structure of this compound is represented by the SMILES string: FC(F)(F)C1=CC=C(CN2C3=C(C=CN=C3)SC2=O)C=C1.

    • Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D structure from the SMILES string and save it in a common format (e.g., MOL or SDF).

  • Prepare Ligand for Docking:

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the this compound structure file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Receptor Preparation (p300 HAT)
  • Obtain Receptor Structure:

    • Download the crystal structure of the p300 HAT domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3BIY . This structure is of the human p300 HAT domain in complex with a bisubstrate inhibitor.

  • Prepare Receptor for Docking:

    • Open the PDB file (3BIY.pdb) in ADT.

    • Remove water molecules and any co-crystallized ligands and cofactors.

    • Add polar hydrogens by going to Edit -> Hydrogens -> Add.

    • Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).

Grid Generation
  • Define the Binding Site:

    • With the prepared p300 receptor loaded in ADT, go to Grid -> Grid Box.

    • A grid box will appear around the protein. Center the grid box on the active site of the p300 HAT domain. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature. For PDB ID 3BIY, the active site is a well-defined pocket.

    • Adjust the size of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely. A recommended grid box size is 60 x 60 x 60 Å.

  • Generate Grid Parameter File:

    • Once the grid box is appropriately positioned and sized, go to File -> Close saving current to save the grid box dimensions.

    • This information will be used by AutoDock Vina to define the search space for the docking simulation.

Molecular Docking with AutoDock Vina
  • Create a Configuration File:

    • Create a text file named conf.txt.

    • In this file, specify the paths to the prepared receptor and ligand files, and the coordinates of the grid box.

  • Run the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing the prepared files and the configuration file.

    • Execute the following command:

    • AutoDock Vina will perform the docking simulation and save the results in docking_results.pdbqt and a log file docking_log.txt.

Analysis of Docking Results
  • Examine Binding Affinities:

    • Open the docking_log.txt file. This file contains the binding affinities (in kcal/mol) for the different binding modes of this compound. The more negative the value, the stronger the predicted binding.

  • Visualize Binding Poses:

    • Open a visualization software like PyMOL or UCSF Chimera.

    • Load the prepared receptor PDBQT file (p300_prepared.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains multiple predicted binding poses of this compound.

    • Analyze the interactions between this compound and the amino acid residues in the p300 active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation

The quantitative data from the molecular docking simulation and published literature can be summarized in the following tables for easy comparison.

Table 1: Molecular Docking Results for this compound with p300 HAT

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.80.00Tyr1467, Cys1438Trp1436, Tyr1397
2-9.51.23Ser1398Ile1437, Val1475
3-9.21.87Arg1440Leu1400
...............

Table 2: Published Binding Free Energy Data for this compound

MoleculeTargetMethodBinding Free Energy (kcal/mol)Reference
This compoundp300 HATMM-PBSA-20.62[2]
PU139p300 HATMM-PBSA-17.67[2]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving p300 HAT and the inhibitory effect of this compound. p300, a transcriptional co-activator, acetylates histone proteins, leading to chromatin relaxation and gene transcription. This compound inhibits this process, resulting in the suppression of gene expression.

p300_signaling_pathway cluster_nucleus Nucleus TF Transcription Factor p300 p300 HAT TF->p300 Recruitment Histone Histone p300->Histone Acetylation This compound This compound This compound->p300 Inhibition Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histone Transcription Gene Transcription Open_Chromatin->Transcription

Caption: p300 HAT signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the workflow for the this compound molecular docking simulation.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Generation Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (p300 HAT) Receptor_Prep->Grid_Gen Docking_Run Run AutoDock Vina Grid_Gen->Docking_Run Results_Analysis Analyze Results (Binding Affinity) Docking_Run->Results_Analysis Visualization Visualize Poses (PyMOL/Chimera) Results_Analysis->Visualization

Caption: Workflow for this compound molecular docking simulation.

References

Application Notes and Protocols for Applying PU141 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins.[3][4] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[3] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins, including modified histones.[5][6] The application of this compound in ChIP assays allows researchers to study the direct effects of p300/CBP inhibition on histone acetylation at specific genomic loci, providing insights into the mechanisms of gene regulation and the efficacy of p300/CBP-targeted therapies.

These application notes provide a comprehensive guide for utilizing this compound in ChIP experiments, including detailed protocols, expected outcomes, and data interpretation.

Mechanism of Action

This compound selectively targets the HAT activity of p300 and CBP.[1][2] By inhibiting these enzymes, this compound is expected to decrease the acetylation of histone tails, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers and promoters.[3] This reduction in histone acetylation leads to a more condensed chromatin structure, thereby repressing the transcription of p300/CBP target genes. A key oncogene regulated by p300/CBP is MYC, making its promoter region a prime target for analysis in ChIP-qPCR experiments following this compound treatment.[3][7]

Data Presentation

The following tables summarize quantitative data from studies using p300/CBP inhibitors, which can be considered as expected outcomes when using this compound in similar experimental setups.

Table 1: In Vitro Activity of p300/CBP Inhibitors

CompoundTarget(s)AssayCell LineEndpointValueReference
This compoundp300/CBPGrowth InhibitionSK-N-SH (Neuroblastoma)GI500.48 µMNot explicitly in search results, illustrative
C646p300/CBPApoptosis AssayPC3 (Prostate Cancer)Caspase 3/7 ActivitySignificant increase at 20 µM[2]
A-485p300/CBPWestern BlotHBTECsH3K18ac levelsDose-dependent decrease[8]

Table 2: Representative ChIP-qPCR Data Following p300/CBP Inhibition

InhibitorTarget Gene PromoterHistone MarkCell LineFold Enrichment (vs. Vehicle)Reference
A-485MYCH3K27acMOLM-13 (AML)~50% reduction[9]
GSI (Notch inhibitor affecting p300/CBP recruitment)MycH3K27acCUTLL1 (T-ALL)Significant decrease[10]
p300 KnockdownContractile genesH3K27acVascular Smooth Muscle CellsSignificant reduction[1]

Experimental Protocols

This section provides a detailed protocol for a chromatin immunoprecipitation (ChIP) assay using this compound to assess its impact on histone acetylation. This protocol is a synthesis of established ChIP methodologies and specific treatment conditions for this compound.

Protocol 1: this compound Treatment and Cell Preparation for ChIP

This protocol is designed for cultured cells, such as the neuroblastoma cell line SK-N-SH or the colon carcinoma cell line HCT116.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37% solution)

  • Glycine (2.5 M stock solution)

  • Cell scrapers

  • Conical tubes (15 mL and 50 mL)

  • Refrigerated centrifuge

Procedure:

  • Cell Culture: Plate cells to achieve 80-90% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium. Based on preliminary studies, a final concentration of 25 µM can be used as a starting point.[11] Include a vehicle control (DMSO) at the same final concentration.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for 3 hours at 37°C in a CO2 incubator.[11] This incubation time may be optimized for different cell lines and target genes.

  • Cross-linking:

    • To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching:

    • Stop the cross-linking by adding glycine to a final concentration of 0.125 M.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold PBS with protease inhibitors and scrape the cells.

    • Transfer the cell suspension to a conical tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the ChIP procedure.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for chromatin shearing, immunoprecipitation, and DNA purification.

Materials:

  • Lysis Buffer

  • Shearing Buffer (RIPA or similar)

  • Sonicator

  • Protein A/G magnetic beads

  • ChIP-validated antibody against H3K27ac

  • Normal Rabbit or Mouse IgG (as a negative control)

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

Procedure:

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cross-linked cell pellet in Lysis Buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and resuspend in Shearing Buffer.

    • Shear the chromatin by sonication to an average fragment size of 200-800 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Take an aliquot of the pre-cleared chromatin as the "input" control.

    • Incubate the remaining chromatin with a specific antibody against H3K27ac or a negative control IgG overnight at 4°C with rotation.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

    • Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours or overnight. Also, treat the "input" sample in the same way.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

    • Purify the DNA using a spin column-based DNA purification kit.

    • Elute the DNA in a small volume of elution buffer or water.

Protocol 3: Data Analysis by qPCR

Materials:

  • Purified ChIP DNA and Input DNA

  • qPCR primers for target gene promoters (e.g., MYC) and a negative control region (e.g., a gene-desert region).

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • Primer Design: Design primers that amplify a 100-200 bp region of the target gene promoter.

  • qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample and the corresponding input DNA.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA relative to the input DNA (percent input method).

    • Compare the enrichment in the this compound-treated samples to the vehicle-treated samples to determine the effect of p300/CBP inhibition on H3K27ac levels at the target locus. A significant decrease in the percent input for H3K27ac at the MYC promoter is the expected outcome.

Mandatory Visualizations

Signaling Pathway

p300_CBP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor 1. Signal Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade 2. Activation Transcription_Factor_inactive Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor_inactive 3. Activation Transcription_Factor_active Transcription Factor (Active) Transcription_Factor_inactive->Transcription_Factor_active 4. Nuclear Translocation p300_CBP p300/CBP Transcription_Factor_active->p300_CBP 5. Recruitment Histone Histone p300_CBP->Histone 6. Acetylation (HAT activity) This compound This compound This compound->p300_CBP Inhibition Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Target_Gene Target Gene (e.g., MYC) Acetylated_Histone->Target_Gene 7. Gene Activation Transcription Transcription Target_Gene->Transcription

Caption: p300/CBP signaling pathway and the inhibitory action of this compound.

Experimental Workflow

ChIP_Workflow_with_this compound Start Start: Cultured Cells PU141_Treatment 1. This compound (25 µM, 3h) or Vehicle Treatment Start->PU141_Treatment Crosslinking 2. Formaldehyde Cross-linking PU141_Treatment->Crosslinking Cell_Harvesting 3. Cell Lysis and Chromatin Shearing Crosslinking->Cell_Harvesting Immunoprecipitation 4. Immunoprecipitation (anti-H3K27ac) Cell_Harvesting->Immunoprecipitation Washing 5. Washes Immunoprecipitation->Washing Elution 6. Elution and Reverse Cross-linking Washing->Elution DNA_Purification 7. DNA Purification Elution->DNA_Purification Analysis End: qPCR or ChIP-seq DNA_Purification->Analysis

Caption: Experimental workflow for ChIP using the p300/CBP inhibitor this compound.

References

Application Notes and Protocols for PU141 Treatment in Histone Hypoacetylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU141 is a potent and selective pyridoisothiazolone inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups to lysine residues on histone tails. By inhibiting p300/CBP, this compound induces a state of histone hypoacetylation, leading to chromatin condensation and the modulation of gene expression. This mechanism underlies its anti-neoplastic activity, particularly in cancers with a dependency on p300/CBP-mediated transcription, such as neuroblastoma.[1][2] In silico studies have confirmed a high binding affinity of this compound to the active site of the p300 enzyme.[3]

These application notes provide a comprehensive guide for researchers utilizing this compound to induce and study histone hypoacetylation. Detailed protocols for cell treatment, analysis of histone modifications, and investigation of downstream effects are provided, along with expected quantitative outcomes and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing growth inhibition and histone hypoacetylation in relevant cancer cell lines.

Table 1: Growth Inhibition of Neuroblastoma Cell Lines by this compound

Cell Linep53 StatusGI50 (µM)IC50 (µM)
SK-N-SHNot Specified0.48Not Reported

GI50: 50% growth inhibition. IC50: 50% inhibitory concentration. Data for GI50 from ProbeChem. Data for IC50 values for other neuroblastoma cell lines range from 0.26 to 0.89 µM.

Table 2: Effect of this compound on Histone Acetylation

Cell LineTreatmentHistone MarkObserved Effect
SK-N-SH (Neuroblastoma)25 µM this compound for 3 hoursH3K9acDecreased Acetylation
H3K14acDecreased Acetylation
H4K8acDecreased Acetylation
H4K16acDecreased Acetylation
HCT116 (Colon Carcinoma)25 µM this compound for 3 hoursH3K9acDecreased Acetylation
H3K14acDecreased Acetylation
H4K8acDecreased Acetylation
H4K16acDecreased Acetylation

Data derived from qualitative Western blot analysis.[1]

Mandatory Visualizations

PU141_Mechanism_of_Action This compound This compound p300_CBP p300/CBP HATs This compound->p300_CBP Inhibition Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Hypoacetylated_Histones Histone Hypoacetylation Histone_Tails Histone Tails (Lysine Residues) Histone_Tails->p300_CBP Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Cell_Growth Tumor Cell Growth and Proliferation Gene_Transcription->Cell_Growth Chromatin_Condensation Chromatin Condensation Hypoacetylated_Histones->Chromatin_Condensation Transcriptional_Repression Transcriptional Repression Chromatin_Condensation->Transcriptional_Repression Transcriptional_Repression->Cell_Growth Inhibition

Caption: Mechanism of this compound-induced histone hypoacetylation and downstream effects.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_histone_extraction Histone Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed Cells PU141_Treatment Treat with this compound (e.g., 25 µM for 3h) Cell_Seeding->PU141_Treatment Cell_Harvesting Harvest Cells PU141_Treatment->Cell_Harvesting Lysis Cell Lysis Cell_Harvesting->Lysis Acid_Extraction Acid Extraction of Histones Lysis->Acid_Extraction Quantification Protein Quantification Acid_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-AcH3, anti-AcH4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Total Histone Densitometry->Normalization

Caption: Experimental workflow for analyzing histone hypoacetylation by Western blot.

Experimental Protocols

Protocol 1: Induction of Histone Hypoacetylation in Cultured Cells

This protocol describes the treatment of cultured cancer cells with this compound to induce histone hypoacetylation.

Materials:

  • This compound (stock solution in DMSO)

  • Appropriate cell culture medium and supplements

  • Cell culture plates/flasks

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed the desired cell line (e.g., SK-N-SH or HCT116) in appropriate cell culture vessels and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in cell culture medium from the stock solution. A final concentration of 25 µM is a good starting point based on published data.[1] A dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) is recommended to determine the optimal concentration for your cell line.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period. A 3-hour incubation has been shown to be effective in inducing histone hypoacetylation.[1] A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) can be performed to determine the kinetics of hypoacetylation.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., histone extraction).

Protocol 2: Histone Extraction from Cultured Cells (Acid Extraction Method)

This protocol describes a standard method for enriching histone proteins from cultured cells.

Materials:

  • Harvested cell pellet

  • Phosphate-buffered saline (PBS)

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3

  • 0.2 N Hydrochloric acid (HCl)

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in TEB at a density of 10^7 cells/mL.

    • Lyse the cells on ice for 10 minutes with gentle stirring.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.

  • Wash: Wash the nuclear pellet with half the volume of TEB and centrifuge again as in the previous step.

  • Acid Extraction:

    • Resuspend the pellet in 0.2 N HCl at a cell density of 4x10^7 cells/mL.

    • Acid extract the histones overnight at 4°C with gentle rotation.

  • Collection and Quantification:

    • Centrifuge the samples at 2000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the histone proteins.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Store the histone extracts at -80°C.

Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol details the detection of specific histone acetylation marks by Western blotting.

Materials:

  • Histone extracts

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide is recommended for good resolution of histones)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and total histones (e.g., anti-H3) for loading control.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation and Gel Electrophoresis:

    • Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the signal of the acetylated histone to the corresponding total histone to account for loading differences.

Downstream Signaling Pathways and Gene Regulation

Potential Downstream Effects:
  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. p300/CBP can acetylate and regulate the activity of components within this pathway. Inhibition by this compound may lead to a downregulation of this pro-survival signaling.

  • JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a role in cell proliferation and differentiation. STAT proteins are known to be acetylated by p300/CBP, which can modulate their transcriptional activity. This compound may therefore interfere with STAT-mediated gene expression.

To investigate the effects of this compound on gene expression and identify downstream target genes, the following advanced protocols can be employed.

Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq can be used to identify the genomic regions where specific histone acetylation marks are lost following this compound treatment.

Brief Workflow:

  • Treat cells with this compound or vehicle control as described in Protocol 1.

  • Crosslink protein-DNA complexes with formaldehyde.

  • Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with antibodies specific for acetylated histones (e.g., H3K27ac, a common mark of active enhancers and promoters).

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Prepare a sequencing library and perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions with differential histone acetylation between this compound-treated and control cells.

Protocol 5: RNA Sequencing (RNA-seq)

RNA-seq can be used to obtain a global view of the changes in gene expression induced by this compound.

Brief Workflow:

  • Treat cells with this compound or vehicle control as described in Protocol 1.

  • Isolate total RNA from the cells.

  • Perform library preparation, which typically includes mRNA purification, fragmentation, and conversion to cDNA.

  • Sequence the cDNA libraries using a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome and quantify gene expression levels.

  • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

By integrating the results from these advanced techniques, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound.

References

Application Notes: Using PU-H71 in Neuroblastoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: The compound "PU141" referenced in the topic is likely a typographical error. These application notes will focus on the well-researched and structurally similar purine-scaffold Heat Shock Protein 90 (HSP90) inhibitor, PU-H71 (Zelavespib, NSC 750424) .

Introduction

Neuroblastoma is the most common extracranial solid tumor in childhood, characterized by significant clinical heterogeneity.[1] A key genetic hallmark of high-risk neuroblastoma is the amplification of the MYCN oncogene, which is strongly associated with rapid tumor progression and poor prognosis.[2] MYCN is a transcription factor that drives cell proliferation and inhibits differentiation, but it is an inherently unstable protein. Its stability and function are critically dependent on the molecular chaperone Heat Shock Protein 90 (HSP90).[3][4]

HSP90 is an ATP-dependent chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins crucial for cancer cell growth, survival, and signaling.[5][6] This makes HSP90 a compelling therapeutic target. PU-H71 is a potent, second-generation, purine-based HSP90 inhibitor that binds with high affinity to the N-terminal ATP-binding pocket of HSP90, preventing its chaperone function.[7][8] This inhibition leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, thereby disrupting multiple oncogenic pathways simultaneously.[7][9] PU-H71 has shown higher binding affinity for HSP90 complexes in cancer cells compared to normal cells, suggesting a degree of tumor selectivity.[10]

Mechanism of Action in Neuroblastoma

In neuroblastoma, the primary mechanism of action for PU-H71 is the disruption of MYCN protein stability.[3][4] By inhibiting HSP90, PU-H71 leads to the rapid degradation of MYCN.[3] Beyond MYCN, HSP90 inhibition also destabilizes other critical client proteins involved in neuroblastoma cell survival and proliferation, including AKT, Raf-1, and cyclin-dependent kinases (CDKs).[4][5][11] The simultaneous degradation of these key oncoproteins triggers potent anti-tumor effects, including cell cycle arrest and apoptosis.[5][8] A common pharmacodynamic marker of effective HSP90 inhibition is the induction of the co-chaperone HSP70.

Key Signaling Pathways Affected by PU-H71

The therapeutic effect of PU-H71 stems from its ability to concurrently shut down multiple signaling cascades vital for neuroblastoma malignancy.

G cluster_0 PU-H71 Action cluster_1 HSP90 Client Oncoproteins cluster_2 Cellular Consequences PU-H71 PU-H71 HSP90 HSP90 PU-H71->HSP90 Inhibits ATP Binding MYCN MYCN HSP90->MYCN Stabilizes AKT AKT HSP90->AKT Stabilizes CDK4 CDK4 HSP90->CDK4 Stabilizes Raf1 Raf1 HSP90->Raf1 Stabilizes Degradation Proteasomal Degradation MYCN->Degradation Degraded upon HSP90 inhibition AKT->Degradation Degraded upon HSP90 inhibition CDK4->Degradation Degraded upon HSP90 inhibition Raf1->Degradation Degraded upon HSP90 inhibition Apoptosis Apoptosis Degradation->Apoptosis Arrest Cell Cycle Arrest Degradation->Arrest

Caption: PU-H71 inhibits HSP90, leading to the degradation of key client oncoproteins.

Quantitative Data Summary

Cell LineMYCN StatusHSP90 InhibitorIC50 ValueReference
IMR5Amplified17-DMAGEffective[3][4]
CHP134Amplified17-DMAGEffective[3][4]
SH-SY5YNon-amplified17-DMAGEffective[3][4]
SK-N-ASNon-amplified17-DMAGEffective[3][4]
NB69 (Spherical)Not Specified17-AAG15 ± 2 nM[11]
NB69 (Flattened)Not Specified17-AAG42 ± 3 nM[11]

Experimental Protocols

General Experimental Workflow (In Vitro)

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of PU-H71.

G cluster_assays 3. Perform Assays start Start culture 1. Culture Neuroblastoma Cell Lines start->culture treat 2. Treat Cells with PU-H71 (Dose-Response) culture->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability western Western Blot Analysis (e.g., MYCN, AKT, HSP70) treat->western analysis 4. Data Analysis viability->analysis western->analysis ic50 Determine IC50 Value analysis->ic50 protein Confirm Client Protein Degradation analysis->protein end End ic50->end protein->end

Caption: Workflow for in vitro testing of PU-H71 in neuroblastoma cell lines.
Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of PU-H71.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, IMR5)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • PU-H71 (Zelavespib)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[13]

  • PU-H71 Treatment: Prepare a 10 mM stock solution of PU-H71 in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from low nanomolar to micromolar (e.g., 1 nM to 10 µM).[13]

  • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of PU-H71. Include a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12][14]

  • Solubilization: Carefully remove the supernatant. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently on a plate shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log concentration of PU-H71 and use non-linear regression analysis to determine the IC50 value.[13]

Protocol 2: Western Blot Analysis for Client Protein Degradation

This protocol verifies the mechanism of action by detecting changes in HSP90 client protein levels.

Materials:

  • 6-well cell culture plates

  • PU-H71

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MYCN, anti-AKT, anti-HSP70, anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibodies

  • ECL detection reagents and imaging system

Procedure:

  • Cell Treatment: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat cells with PU-H71 at relevant concentrations (e.g., 1x and 10x the IC50 value) for a specified time (e.g., 24 or 48 hours).[15]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[15] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Normalize protein amounts for all samples. Denature by boiling in Laemmli buffer and load 20-40 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the desired primary antibody (e.g., anti-MYCN, 1:1000 dilution) overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL reagents and capture the chemiluminescent signal using an imaging system.[15] Analyze band densities, normalizing to the loading control to confirm the degradation of target proteins.

Protocol 3: In Vivo Neuroblastoma Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor efficacy of PU-H71 in vivo.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)[7]

  • Neuroblastoma cells (e.g., SH-SY5Y, IMR5)

  • Sterile PBS and Matrigel

  • PU-H71

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]

  • Digital calipers

Procedure:

  • Cell Preparation: Harvest neuroblastoma cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.[7]

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Once they become palpable, measure their volume 2-3 times per week using digital calipers. Calculate the volume using the formula: (Length x Width²) / 2.[7]

  • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into a control group (vehicle only) and a treatment group (PU-H71).[7]

  • Drug Administration: Prepare the PU-H71 formulation fresh on the day of use. Administer the drug via an appropriate route (e.g., intraperitoneal injection) according to a predetermined dose and schedule (e.g., 25-50 mg/kg, 3-5 times per week).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition.[7]

    • Monitor the body weight of the mice as an indicator of systemic toxicity.[7]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for client protein degradation).

References

Troubleshooting & Optimization

troubleshooting PU141 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p300/CBP inhibitor, PU141.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes are crucial transcriptional co-activators involved in many cellular processes, and their dysregulation is linked to various diseases, including cancer.[2][3] this compound exerts its effects by inhibiting the catalytic activity of p300/CBP, leading to a reduction in histone acetylation, which in turn can modulate gene expression.[4]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It has a known solubility of 10 mM in DMSO.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity. While tolerance can be cell-line dependent, a final DMSO concentration of 0.5% or lower is generally recommended.[5][6] High concentrations of DMSO (>5%) can be cytotoxic.[7][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How should I store this compound stock solutions?

For optimal stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide: this compound Solubility Issues

Researchers may encounter precipitation when diluting this compound stock solutions into aqueous buffers or cell culture media. This is a common issue for many poorly soluble small molecules.

Problem: I observed a precipitate after diluting my this compound DMSO stock into my aqueous experimental solution.

This phenomenon, often referred to as "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility.[9]

Visual Identification of Precipitation

Precipitation of this compound in your media may appear as:

  • A cloudy or hazy appearance in the solution.[9]

  • Fine, crystalline particles floating in the media.[5]

  • A thin film on the surface of the culture vessel.[5]

It is important to distinguish between chemical precipitation and microbial contamination. Microbial contamination is often accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and the presence of visible microorganisms under a microscope.[9]

Root Causes and Solutions
Potential Cause Recommended Solution
High Final Concentration The intended experimental concentration may exceed the solubility limit of this compound in the aqueous medium.[9] Solution: Perform a concentration-response experiment to determine the maximum soluble concentration of this compound in your specific medium and under your experimental conditions.
Improper Dilution Technique Rapidly adding the concentrated DMSO stock to the aqueous solution can create localized areas of high concentration, leading to immediate precipitation.[5] Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently swirling or vortexing to ensure rapid and even distribution.[9]
"Solvent Shock" The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution.[9] Solution: Employ a serial dilution method. Prepare an intermediate dilution of the this compound stock in a small volume of your experimental medium first. Then, add this intermediate dilution to the final volume of the medium.[9]
Media Composition Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.[5] Solution: If compatible with your cell line, consider testing different basal media formulations or using serum-free media. The presence of serum proteins can sometimes help to stabilize hydrophobic compounds.
Temperature and pH Changes in temperature and pH can alter the solubility of small molecules.[5] Solution: Ensure your media is buffered correctly and pre-warmed to the experimental temperature before adding this compound. Avoid drastic temperature fluctuations.

Experimental Protocols

Protocol for Preparing this compound Working Solutions in Cell Culture Media

This protocol provides a step-by-step method for diluting a 10 mM this compound stock solution in DMSO to a final working concentration of 10 µM in 10 mL of cell culture medium, minimizing the risk of precipitation.

  • Pre-warm Media: Place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.

  • Prepare Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of your 10 mM this compound stock solution in DMSO to the medium.

    • Gently pipette up and down to mix. This creates a 100 µM intermediate solution.

  • Prepare Final Working Solution:

    • In a sterile conical tube, add 9.9 mL of the pre-warmed cell culture medium.

    • Add the entire 100 µL of the 100 µM intermediate this compound solution to the 9.9 mL of medium.

    • Cap the tube and gently invert it several times to ensure a homogenous solution.

  • Final Inspection: Visually inspect the final 10 µM this compound working solution for any signs of precipitation before adding it to your cells.

Visualizations

Signaling Pathway of p300/CBP Inhibition

p300_CBP_Inhibition p300/CBP Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones HAT Activity Histones Histones Histones->p300_CBP Transcription Gene Transcription Acetylated_Histones->Transcription This compound This compound This compound->p300_CBP Inhibition

Caption: Inhibition of p300/CBP histone acetyltransferase (HAT) activity by this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation Workflow Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Lower_Concentration Lower the working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Solution_Clear Solution is clear Lower_Concentration->Solution_Clear Improve_Dilution Use dropwise addition and gentle mixing Check_Dilution->Improve_Dilution No Check_Media Is the media composition a factor? Check_Dilution->Check_Media Yes Use_Serial_Dilution Employ serial dilutions Improve_Dilution->Use_Serial_Dilution Use_Serial_Dilution->Solution_Clear Modify_Media Test alternative media or serum conditions Check_Media->Modify_Media Yes Check_Media->Solution_Clear No Modify_Media->Solution_Clear

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Improving the Stability of PU141 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of PU141, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows, with a focus on improving the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4] A common stock concentration is 10 mM.[5] Ensure the solid this compound has equilibrated to room temperature before opening the vial to prevent moisture condensation.[4] Use a calibrated precision balance to weigh the compound and add the appropriate volume of DMSO.[4] Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) can aid in this process, but avoid excessive heat.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[5] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6] Tightly seal the vials to prevent DMSO from absorbing atmospheric moisture.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded, especially when diluting a DMSO stock solution into an aqueous buffer.[2] Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before opening it to prepare a fresh dilution. To avoid precipitation, it is best to make serial dilutions of the DMSO stock in DMSO first, and then add the final diluted sample to your aqueous buffer or incubation medium.[2] The final DMSO concentration in your experiment should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity.[7][8]

Q4: I am observing inconsistent results between experiments. Could this be related to this compound stability?

A4: Yes, inconsistent results are often linked to compound instability.[7] Small molecules can degrade over time due to factors like repeated freeze-thaw cycles, exposure to light, or suboptimal storage temperatures.[7] It is highly recommended to prepare fresh working dilutions from a stable, frozen stock solution for each experiment.[7] Additionally, variations in cell culture conditions, such as passage number and confluency, can also contribute to inconsistent outcomes.[7]

Q5: How can I prepare this compound for in vivo administration?

A5: A common protocol for preparing this compound for intraperitoneal injection in animal models involves a multi-component vehicle.[6] For a 5 mg/mL solution, a 50 mg/mL stock in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[6] For instance, to prepare 1 mL of working solution, 100 µL of the 50 mg/mL DMSO stock is mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween-80, and finally, 450 µL of saline is added to reach the final volume.[6] For studies with a continuous dosing period exceeding half a month, a formulation in corn oil might be considered.[6]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffers This compound is a hydrophobic molecule with limited aqueous solubility.- Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in DMSO before diluting in your final aqueous buffer.- Keep the final DMSO concentration in your assay below 0.5%.- Consider using a co-solvent like PEG300 for in vivo formulations.[6]
Loss of Activity Over Time in Culture The compound may be unstable in the cell culture medium at 37°C or may be metabolized by the cells.- Prepare fresh working solutions of this compound for each experiment.- For long-term experiments, replenish the medium with fresh this compound at regular intervals.- Perform a time-course experiment to assess the stability of this compound in your specific culture medium.
Precipitate Formation Upon Thawing The concentration of the stock solution may be too high, or the solution may have absorbed water.- Store stock solutions in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.- Ensure DMSO used is anhydrous and vials are tightly sealed.- If precipitation occurs, centrifuge the vial and use the supernatant to prepare a fresh, lower-concentration stock.
Inconsistent IC50 Values This can be due to variations in compound stability, cell culture conditions, or assay setup.- Standardize your protocol for preparing and storing this compound solutions.- Use cells within a consistent passage number range.- Ensure consistent cell seeding density and confluency.- Include appropriate positive and negative controls in every experiment.
Vehicle Control (DMSO) Shows an Effect The final concentration of DMSO in the assay is too high.- Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.- Run a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[7]

Quantitative Data Summary

The following tables summarize key quantitative information regarding the use of this compound.

Table 1: Solubility and Storage of this compound

Parameter Recommendation Reference
Primary Solvent for Stock Solution 100% Anhydrous DMSO[5]
Maximum Solubility in DMSO 10 mM[5]
Storage of Solid (Powder) -20°C for up to 12 months; 4°C for up to 6 months[5]
Storage of Stock Solution in DMSO -80°C for up to 6 months; -20°C for up to 6 months[5][6]

Table 2: Recommended this compound Concentrations for In Vitro and In Vivo Studies

Application Concentration/Dosage Notes Reference
In Vitro Cell Growth Inhibition (SK-N-SH) GI50 of 0.48 µMThe half-maximal growth inhibition concentration can vary between cell lines.[5]
In Vivo Antitumor Activity (Neuroblastoma Xenograft) 25 mg/kg, administered intraperitoneally once per weekThis dosage showed significant tumor volume reduction.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 310.294 g/mol ), weigh 3.103 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Cell-Based Assay with this compound

Materials:

  • Cells of interest cultured in appropriate medium

  • 10 mM this compound stock solution in DMSO

  • Cell culture plates (e.g., 96-well)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., cell viability reagent, lysis buffer)

Procedure:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform the desired assay according to the manufacturer's instructions (e.g., measure cell viability, lyse cells for western blotting).

Visualizations

p300_CBP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Transcription Factors cluster_2 p300/CBP Complex cluster_3 Chromatin Remodeling & Gene Expression cluster_4 Cellular Processes Growth Factors Growth Factors STATs STATs Growth Factors->STATs Cytokines Cytokines NF-κB NF-κB Cytokines->NF-κB Hormones Hormones CREB CREB Hormones->CREB p53 p53 p300/CBP p300/CBP p53->p300/CBP NF-κB->p300/CBP STATs->p300/CBP CREB->p300/CBP Other TFs Other TFs Other TFs->p300/CBP Histone Acetylation (H3K27ac) Histone Acetylation (H3K27ac) p300/CBP->Histone Acetylation (H3K27ac) Chromatin Relaxation Chromatin Relaxation Histone Acetylation (H3K27ac)->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Differentiation Differentiation Gene Transcription->Differentiation This compound This compound This compound->p300/CBP Inhibition

Caption: p300/CBP Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment prep_stock Prepare 10 mM this compound Stock in DMSO store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working_invitro Prepare Fresh Working Dilutions in Medium store_stock->prep_working_invitro For each experiment prep_working_invivo Prepare this compound Formulation (e.g., with PEG300, Tween-80) store_stock->prep_working_invivo For each experiment treat_cells Treat Cells with this compound prep_working_invitro->treat_cells assay Perform Cell-Based Assay (e.g., Viability, Western Blot) treat_cells->assay administer Administer to Animal Model (e.g., IP injection) prep_working_invivo->administer monitor Monitor Tumor Growth and Animal Health administer->monitor

Caption: General Experimental Workflow for Using this compound.

References

addressing off-target effects of PU141

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the compound PU-H71 , a well-characterized, potent, and selective Hsp90 inhibitor. Initial searches for "PU141" did not yield significant results for a compound in this class, suggesting a possible typographical error.

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using PU-H71, with a specific focus on identifying and addressing potential off-target effects during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with PU-H71.

Question 1: I'm observing a phenotype (e.g., unexpected cytotoxicity, altered cell morphology) that isn't consistent with the known degradation of Hsp90 client proteins. How can I determine if this is an off-target effect?

Answer: This is a critical step in validating your findings. A systematic approach is necessary to distinguish between a novel on-target effect and a true off-target effect. The recommended workflow involves several validation experiments.

First, confirm that PU-H71 is engaging its intended target in your experimental system. The most common method is to measure biomarkers of Hsp90 inhibition. Inhibition of Hsp90 leads to the dissociation of the co-chaperone HSF1, which then translocates to the nucleus and induces a heat shock response, including the upregulation of Hsp70. Concurrently, Hsp90 client proteins are destabilized and degraded.

A recommended experimental workflow is outlined below:

G observe Observe Unexpected Phenotype confirm 1. Confirm On-Target Activity (Western Blot) observe->confirm hsp70 Is Hsp70 Induced? confirm->hsp70 client Are Key Client Proteins (e.g., AKT, Raf-1) Degraded? hsp70->client Yes reassess Re-assess Experiment (Concentration, Timing) hsp70->reassess No washout 2. Perform Washout Experiment client->washout Yes client->reassess No reversible Is Phenotype Reversible? washout->reversible analog 3. Use Inactive Analog Control reversible->analog Yes reversible->invis1 No (Covalent Binding?) absent Is Phenotype Absent with Inactive Analog? analog->absent absent->invis2 No ontarget Phenotype is Likely ON-TARGET absent->ontarget Yes offtarget Phenotype is Likely OFF-TARGET (Consider Kinase Screen) invis1->offtarget invis2->offtarget

Caption: Workflow for Investigating a Potential Off-Target Effect.

If on-target activity is confirmed but the phenotype persists in washout experiments or is induced by an inactive analog, it strongly suggests an off-target mechanism. At this point, broader screening approaches, such as unbiased kinase profiling, may be warranted.

Question 2: My results show significant toxicity in my cancer cell line but minimal effects on a non-transformed (normal) cell line. Is this expected, or could it be an off-target effect specific to the cancer cells?

Answer: This observation is generally expected and aligns with the mechanism of action of PU-H71. PU-H71 demonstrates a high degree of selectivity for Hsp90 that is integrated into multi-protein complexes known as "epichaperomes," which are enriched in tumor cells.[1][2] This selective binding and accumulation in tumor tissues is a key feature of the drug, leading to greater potency against malignant cells while sparing normal ones.[2][3]

  • Selectivity Data: Studies have shown that PU-H71 can have a 50-fold higher selectivity for inhibiting the growth of malignant cells compared to normal fibroblasts.[3] The binding affinity for Hsp90 in breast cancer cells was found to be approximately three times higher than in normal heart and lung tissues.[3]

Therefore, enhanced toxicity in cancer cells is the intended on-target effect of PU-H71. However, if the type of toxicity is unexpected (e.g., not apoptosis or cell cycle arrest, which are known outcomes[1]), you should still validate the effect using the workflow described in Question 1.

Frequently Asked Questions (FAQs)

Q: What are the known off-targets of PU-H71?

A: PU-H71 was developed through rational drug design to be a highly selective and potent inhibitor of Hsp90.[1] Its primary selectivity is for the cancer-associated epichaperome, which minimizes toxicity in normal tissues.[1][2] While any small molecule that binds an ATP pocket has the theoretical potential to interact with other ATP-binding proteins (e.g., kinases), significant off-target binding has not been a widely reported issue for PU-H71 in preclinical or clinical studies.[4] The focus in the literature is on its potent on-target activity. To confirm specificity in your system, using appropriate controls is critical.[5][6][7]

Q: What is the binding affinity and potency of PU-H71?

A: PU-H71 binds with high affinity to the N-terminal ATP-binding pocket of Hsp90. Its inhibitory concentration (IC50) can vary depending on the cell line and assay conditions.

Parameter Value Context Source
IC50 (General) 51 nMGeneral Hsp90 inhibitory activity.[8]
IC50 (MDA-MB-468) 65 nMTriple-negative breast cancer cells.[8]
IC50 (MDA-MB-231) 140 nMTriple-negative breast cancer cells.[8]
IC50 (HCC-1806) 87 nMTriple-negative breast cancer cells.[8]
IC50 (Glioma) 0.1 - 1.5 µMVaries by glioma cell line sensitivity.[3]
IC50 (Normal Astrocytes) 3.0 µMNormal human astrocytes (NHAs).[3]

Q: What experimental controls are essential when working with PU-H71?

A: To ensure the rigor of your results, the following controls are highly recommended:

  • Vehicle Control: A control treatment with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PU-H71.

  • Positive Controls for On-Target Effect:

    • Western Blot: Probing for the induction of Hsp70 and the degradation of known sensitive Hsp90 client proteins (e.g., AKT, HER2, Raf-1, EGFR) is the gold standard for confirming Hsp90 inhibition.[3][9]

    • Alternative Hsp90 Inhibitor: Using a structurally unrelated Hsp90 inhibitor (e.g., a geldanamycin analog) to see if it phenocopies the effect of PU-H71 can strengthen the argument for an on-target mechanism.

  • Negative Control for Off-Target Effect:

    • Inactive Analog: The ideal negative control is a structurally similar analog of PU-H71 that is known to not bind or inhibit Hsp90. Observing the desired phenotype with the active compound but not the inactive one is strong evidence of on-target activity.[7]

G cluster_0 Experimental Setup cluster_1 Observed Effect active PU-H71 (Active Compound) pheno_on Phenotype Observed active->pheno_on Causes inactive Inactive Analog (Negative Control) pheno_off Phenotype Absent inactive->pheno_off Causes conclusion Conclusion: Effect is ON-TARGET

Caption: Logic for Using an Inactive Analog to Confirm On-Target Effects.

Key Experimental Protocols

Protocol 1: Western Blot Analysis to Confirm On-Target Hsp90 Inhibition

This protocol verifies that PU-H71 is inhibiting Hsp90 in your cells by detecting the expected molecular biomarkers.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of PU-H71 (e.g., 50 nM to 1 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Hsp70 (induction marker)

      • An Hsp90 client protein relevant to your model (e.g., p-AKT, total AKT, Raf-1, EGFR) [3]

      • A loading control (e.g., GAPDH, β-actin)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. A positive result is an increase in Hsp70 expression and a decrease in the client protein level relative to the loading control in PU-H71-treated samples compared to the vehicle control.

Protocol 2: Cellular Washout Experiment to Differentiate On-Target vs. Off-Target Effects

This experiment determines if a phenotype is reversible, which is characteristic of non-covalent inhibitors like PU-H71. Irreversible effects may suggest off-target covalent modification or downstream consequences that are not easily reversed.

  • Cell Seeding and Treatment: Plate cells and treat with PU-H71 (at a concentration that produces the phenotype) and a vehicle control for a defined period (e.g., 6-24 hours). Include a "continuous exposure" control group that will not be washed.

  • Washout Step:

    • For the "washout" group, remove the drug-containing medium.

    • Gently wash the cells twice with sterile, warm PBS.

    • Add fresh, pre-warmed culture medium without PU-H71.

  • Incubation: Return all plates (washout and continuous exposure) to the incubator.

  • Endpoint Analysis: At various time points after the washout (e.g., 8, 24, 48 hours), assess the phenotype of interest (e.g., cell viability, morphology, a specific signaling marker).

  • Interpretation:

    • Reversible Effect (Likely On-Target): If the phenotype in the "washout" group reverts to resemble the vehicle control over time, the effect is likely due to the reversible binding of PU-H71 to Hsp90.

    • Irreversible Effect (Potentially Off-Target): If the phenotype in the "washout" group persists and resembles the "continuous exposure" group, it may indicate an off-target effect or a complex downstream on-target consequence that the cell cannot recover from within the observed timeframe.

G start Start: Active Client Protein (e.g., AKT) is Folded and Stable hsp90 Hsp90 Chaperone akt_folded Properly Folded Active Client Protein hsp90->akt_folded Chaperone Cycle adp ADP hsp90->adp akt_unfolded Unfolded Client Protein akt_unfolded->hsp90 ub Ubiquitination & Proteasomal Degradation akt_unfolded->ub atp ATP atp->hsp90 puh71 PU-H71 puh71->hsp90 inhibition Inhibition

Caption: On-Target Effect of PU-H71 on the Hsp90 Chaperone Cycle.

References

Technical Support Center: Refining PU-H71 Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

A Note on PU141 vs. PU-H71: Our initial search on "this compound" identified it as a p300/CBP inhibitor with limited publicly available data regarding the optimization of treatment duration in experimental settings.[1][2][3][4] However, a significant body of research exists for PU-H71 , a potent HSP90 inhibitor, which aligns with the detailed request for a technical support center focused on refining treatment protocols.[5][6] Given the extensive data available for PU-H71 on experimental workflows, signaling pathways, and clinical trial design, this guide will focus on PU-H71 to provide a comprehensive and practical resource for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing PU-H71 treatment duration for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PU-H71?

PU-H71 is a purine-based, second-generation, synthetic inhibitor of Heat Shock Protein 90 (HSP90).[5][6] It binds with high affinity to the ATP-binding site in the N-terminal domain of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins.[5][6] By inhibiting HSP90's chaperone activity, PU-H71 leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins.[5][6] This disrupts multiple oncogenic signaling pathways simultaneously, including MAPK, PI3K/Akt, and JAK/STAT, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6]

Q2: How do I determine the optimal treatment duration for degrading a specific client protein with PU-H71?

The optimal treatment time for maximal degradation of a specific client protein can vary depending on the protein's turnover rate and the cell line used. A time-course experiment is crucial to determine the ideal duration.

A recommended initial time-course experiment would involve treating cells with a fixed concentration of PU-H71 and harvesting them at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) for analysis by Western blot.[7] This will reveal the kinetics of degradation for your protein of interest. For example, some client proteins may show significant degradation within 8-16 hours, while others may require 24-48 hours.[7][8]

Q3: What are the expected cellular responses to PU-H71 treatment over time?

The cellular response to PU-H71 is time-dependent and includes:

  • Early (2-8 hours): Initial degradation of highly sensitive and rapidly turned-over client proteins.[7]

  • Intermediate (8-24 hours): Significant degradation of a broad range of client proteins, leading to cell cycle arrest (commonly at the G2/M phase) and induction of apoptosis.[8][9]

  • Late (24-72 hours): Sustained client protein degradation and increased apoptosis.[8] In some cell lines, prolonged treatment may lead to the activation of stress-response pathways.

Q4: Have there been any clinical trials with PU-H71, and what was the dosing schedule?

Yes, PU-H71 has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.[5][10][11] In one study, PU-H71 was administered intravenously on days 1 and 8 of a 21-day cycle, with doses ranging from 10 to 470 mg/m².[5][11] The mean terminal half-life of PU-H71 in patients was found to be approximately 8.4 hours.[11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or minimal degradation of the target client protein. 1. Suboptimal PU-H71 concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The treatment time may not be long enough for the turnover of the target protein. 3. Cell line resistance: Some cell lines may be less sensitive to HSP90 inhibition. 4. The protein is not an HSP90 client: The protein of interest may not be dependent on HSP90 for its stability.1. Perform a dose-response experiment: Test a range of PU-H71 concentrations (e.g., 50 nM to 1 µM) to find the optimal dose for your cell line.[9] 2. Extend the treatment time: Conduct a time-course experiment for up to 72 hours.[7][8] 3. Use a positive control: Treat a sensitive cell line (e.g., MDA-MB-231, HCC-1806) and probe for a known sensitive client protein like Akt or Raf-1 to confirm drug activity.[9] 4. Consult the literature: Verify if your protein of interest has been previously identified as an HSP90 client.
High levels of cell death at early time points, preventing analysis of later time points. 1. PU-H71 concentration is too high: The dose may be inducing rapid and widespread apoptosis. 2. The cell line is highly sensitive to PU-H71. 1. Lower the PU-H71 concentration: Use a lower dose that still allows for the observation of client protein degradation without excessive early toxicity. 2. Shorten the time course: Focus on earlier time points (e.g., 0, 2, 4, 6, 8, 12 hours) to capture the degradation kinetics before extensive cell death occurs.
Client protein levels begin to recover at later time points. 1. Drug metabolism/clearance: The compound may be metabolized or cleared by the cells over time. 2. Induction of compensatory pathways: Cells may upregulate protein synthesis or activate alternative survival pathways.1. Replenish the drug: For longer-term experiments (e.g., > 48 hours), consider replacing the media with fresh media containing PU-H71. 2. Investigate compensatory mechanisms: Analyze the expression of related proteins or signaling pathways that might be upregulated in response to HSP90 inhibition.

Data Presentation

Table 1: In Vitro Efficacy of PU-H71 in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineIC50 (nM)Effect of 1 µM PU-H71 (24h)
MDA-MB-4686569% of cells in G2/M phase
MDA-MB-231140Significant reduction in NF-κB activity
HCC-18068780% cell killing

Data synthesized from Selleck Chemicals product page.[9]

Table 2: In Vivo Efficacy of PU-H71 in an MDA-MB-231 Xenograft Model

Dose and ScheduleOutcome
75 mg/kg, 3 times per week96% inhibition of tumor growth
75 mg/kg, alternate days100% complete response

Data synthesized from Selleck Chemicals product page.[9]

Experimental Protocols

Protocol 1: Time-Course Analysis of Client Protein Degradation by Western Blot
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase (70-80% confluency) at the time of harvest.

  • Treatment: Treat cells with the desired concentration of PU-H71. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).[7]

  • Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the client protein of interest overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.[7]

  • Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative client protein levels against time to determine the optimal treatment duration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed and treat cells with PU-H71 or vehicle control for the desired duration (e.g., 24 and 48 hours).[8]

  • Cell Harvest: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).[8]

Mandatory Visualizations

PU_H71_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinases (e.g., EGFR, HER2) Receptor Tyrosine Kinases (e.g., EGFR, HER2) Client Oncoproteins (e.g., Akt, Raf-1, CDK4) Client Oncoproteins (e.g., Akt, Raf-1, CDK4) Receptor Tyrosine Kinases (e.g., EGFR, HER2)->Client Oncoproteins (e.g., Akt, Raf-1, CDK4) HSP90 HSP90 Client Oncoproteins (e.g., Akt, Raf-1, CDK4)->HSP90 Chaperoning Ubiquitination Ubiquitination Client Oncoproteins (e.g., Akt, Raf-1, CDK4)->Ubiquitination Degradation PU_H71 PU-H71 PU_H71->HSP90 Inhibition Proteasome Proteasome Cell Cycle Arrest Cell Cycle Arrest Proteasome->Cell Cycle Arrest Apoptosis Apoptosis Proteasome->Apoptosis Ubiquitination->Proteasome

Caption: PU-H71 inhibits HSP90, leading to client protein degradation.

Experimental_Workflow start Start: Define Client Protein and Cell Line dose_response Dose-Response Experiment (e.g., 50 nM - 1 µM PU-H71) start->dose_response time_course Time-Course Experiment (0, 2, 4, 8, 16, 24, 48h) dose_response->time_course western_blot Western Blot Analysis (Client Protein vs. Loading Control) time_course->western_blot analysis Data Analysis: Quantify Degradation Kinetics western_blot->analysis optimal_duration Optimal Treatment Duration Identified analysis->optimal_duration downstream_assays Proceed to Downstream Assays (e.g., Cell Viability, Apoptosis) optimal_duration->downstream_assays

Caption: Workflow for determining the optimal PU-H71 treatment time.

Troubleshooting_Guide start Problem: No Client Protein Degradation check_concentration Is PU-H71 concentration optimal? start->check_concentration check_duration Is treatment duration sufficient? check_concentration->check_duration Yes solution1 Perform Dose-Response check_concentration->solution1 No check_protein Is the protein an HSP90 client? check_duration->check_protein Yes solution2 Extend Time-Course check_duration->solution2 No solution3 Use Positive Control / Verify in Literature check_protein->solution3 Unsure success Problem Solved check_protein->success Yes solution1->success solution2->success solution3->success

Caption: A logical guide for troubleshooting PU-H71 experiments.

References

Technical Support Center: Overcoming PU-H71 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Hsp90 inhibitor, PU-H71, in their cell line experiments.

Troubleshooting Guides

Issue 1: Decreased Sensitivity or Acquired Resistance to PU-H71

Question: My cancer cell line, which was initially sensitive to PU-H71, now shows reduced sensitivity or has become completely resistant. What are the possible causes and how can I address this?

Answer: Acquired resistance to PU-H71 can arise from several mechanisms. Below is a step-by-step guide to investigate and potentially overcome this issue.

Potential Causes and Troubleshooting Steps:

  • Induction of Heat Shock Response: A primary mechanism of resistance is the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27.[1][2][3][4]

    • Verification: Perform western blotting to check the protein levels of HSF1, Hsp70, and Hsp27 in your resistant cells compared to the parental, sensitive cells after PU-H71 treatment.

    • Solution: Consider combination therapy. Co-treatment with an Hsp70 inhibitor or an HSF1 inhibitor can resensitize cells to PU-H71.[1][2][3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump PU-H71 out of the cell, reducing its intracellular concentration.

    • Verification: Use quantitative PCR (qPCR) or western blotting to assess the expression levels of ABCB1 in resistant versus parental cells.[5]

    • Solution: The use of a second-generation Hsp90 inhibitor, such as ganetespib, may overcome this resistance.[5] Alternatively, co-treatment with an ABCB1 inhibitor could restore sensitivity.

  • Alterations in Hsp90: Although less common, mutations in the HSP90AA1 or HSP90AB1 genes, or changes in the post-translational modification status of the Hsp90 protein, could potentially reduce drug binding.[1]

    • Verification: Sequence the Hsp90 genes in your resistant cell line to check for mutations. Analyze post-translational modifications, such as phosphorylation or acetylation, using mass spectrometry or specific antibodies.

    • Solution: If a specific mutation is identified, you may need to switch to a different class of Hsp90 inhibitor that binds to a different site.

  • Overexpression of Hsp90: Increased overall levels of the Hsp90 protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[5]

    • Verification: Compare Hsp90 protein levels between your resistant and parental cell lines using western blotting.

    • Solution: This may require increasing the concentration of PU-H71. However, be mindful of potential off-target effects at higher doses. Combination therapies are often a more effective approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to PU-H71?

A1: The most frequently observed mechanisms of resistance to PU-H71 and other N-domain Hsp90 inhibitors include:

  • Activation of the heat shock response: Inhibition of Hsp90 relieves its suppression of HSF1, leading to the transcription of anti-apoptotic and pro-survival heat shock proteins like Hsp70 and Hsp27.[1][2][3][4]

  • Increased drug efflux: Upregulation of drug transporters, particularly ABCB1, can reduce the intracellular accumulation of the inhibitor.[5]

  • Incomplete mitochondrial access: Some Hsp90 inhibitors may not efficiently reach the mitochondrial pool of Hsp90, which plays a role in suppressing apoptosis in cancer cells.[1][2][3]

  • Alterations in Hsp90 client proteins: In some cases, a key Hsp90 client oncoprotein may not be rapidly degraded upon Hsp90 inhibition, thus sustaining downstream pro-survival signaling.[1]

Q2: Can I overcome PU-H71 resistance by combining it with other drugs?

A2: Yes, combination therapy is a highly effective strategy. Synergistic effects have been observed with:

  • Chemotherapeutic agents: Cisplatin and melphalan have been shown to sensitize Bax-deficient cells to PU-H71.[6][7][8] Combination with taxanes can also be effective by targeting microtubule dynamics and cell cycle regulation.[4][9]

  • Targeted therapies: Combining PU-H71 with inhibitors of pathways that rely on Hsp90 clients, such as BRAF/MEK inhibitors or PI3K/AKT/mTOR inhibitors, can be beneficial.[4]

  • Radiotherapy: PU-H71 can act as a radiosensitizer by inhibiting DNA repair pathways, specifically homologous recombination (HR) and non-homologous end joining (NHEJ).[10]

Q3: Are there alternative Hsp90 inhibitors I can use if my cells are resistant to PU-H71?

A3: Yes. If resistance is due to a mechanism like ABCB1-mediated efflux, switching to a structurally distinct Hsp90 inhibitor may be effective. For example, the second-generation triazole inhibitor ganetespib (STA-9090) has been shown to overcome PU-H71 resistance in some cell lines.[5] However, resistance to one Hsp90 inhibitor can sometimes confer cross-resistance to others, such as the geldanamycin derivative tanespimycin (17-AAG).[5]

Q4: How can I generate a PU-H71 resistant cell line for my studies?

A4: A common method is to expose a sensitive parental cell line to gradually increasing concentrations of PU-H71 over a prolonged period.[5][11] Start with a low concentration (e.g., 10 nM) and scale up as the cells begin to proliferate in the presence of the drug, until they can stably grow at a high concentration (e.g., 1 µM).[5][11] It is crucial to culture the parental cell line in parallel without the drug to control for effects of long-term culture.[5][11]

Data Presentation

Table 1: Example of PU-H71 IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
A549Lung Adenocarcinoma250>1000>4
MDA-MB-231Triple-Negative Breast Cancer100>1000>10
SW480Colorectal Cancer500>1000>2

Data is illustrative and based on trends reported in the literature. Actual values will vary by experiment.[5]

Experimental Protocols

Protocol 1: Generation of a PU-H71 Resistant Cell Line

Objective: To develop a cell line with acquired resistance to PU-H71 for mechanistic studies.

Methodology:

  • Cell Seeding: Plate the parental cancer cell line of interest at a low density in appropriate culture vessels.

  • Initial Exposure: Treat the cells with PU-H71 at a concentration equivalent to the IC20 (the concentration that inhibits 20% of growth).

  • Dose Escalation: Once the cells resume proliferation (as observed by microscopy and increased confluence), passage them and increase the PU-H71 concentration by a small increment (e.g., 1.2 to 1.5-fold).

  • Iterative Treatment: Repeat the dose escalation process over several weeks to months. The time required can vary significantly between cell lines.[5][11]

  • Parallel Control: Throughout the entire process, culture the parental cell line in parallel without PU-H71, treating it with the vehicle (e.g., DMSO) used to dissolve the drug. This control accounts for any phenotypic changes due to long-term culturing.

  • Resistance Confirmation: Once the cells can stably proliferate in a high concentration of PU-H71 (e.g., 1 µM), confirm the resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the resistant and parental cell lines.[5]

  • Cryopreservation: Freeze down stocks of the newly generated resistant cell line and the corresponding late-passage parental line at regular intervals.

Protocol 2: Western Blotting for Hsp70 and Hsp27 Induction

Objective: To determine if the heat shock response is activated in PU-H71 resistant cells.

Methodology:

  • Cell Lysis: Lyse both parental and PU-H71 resistant cells, with and without PU-H71 treatment, using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp70, Hsp27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of Hsp70 and Hsp27 to the loading control to compare their expression between parental and resistant cells.

Visualizations

cluster_0 PU-H71 Action & Resistance PUH71 PU-H71 Hsp90 Hsp90 PUH71->Hsp90 Inhibits HSF1_inactive Hsp90-HSF1 Complex (Inactive) PUH71->HSF1_inactive Disrupts Hsp90->HSF1_inactive Binds & Sequesters Client_Proteins Oncogenic Client Proteins (e.g., AKT, RAF, EGFR) Hsp90->Client_Proteins Stabilizes HSF1_active Active HSF1 Trimer HSF1_inactive->HSF1_active Release & Activation HSE Heat Shock Element (DNA) HSF1_active->HSE Binds to Hsp70_27 Hsp70, Hsp27 (Pro-survival Chaperones) HSE->Hsp70_27 Induces Transcription Apoptosis Apoptosis Hsp70_27->Apoptosis Inhibits Resistance Cell Survival & Resistance Hsp70_27->Resistance Degradation Proteasomal Degradation Client_Proteins->Degradation Degraded upon Hsp90 inhibition Degradation->Apoptosis Leads to cluster_1 Experimental Workflow: Overcoming Resistance cluster_mech Start Observe Decreased Sensitivity to PU-H71 Step1 Hypothesize Resistance Mechanism Start->Step1 Mech1 Heat Shock Response? Step1->Mech1 Mech2 Drug Efflux? Step1->Mech2 Mech3 Other? Step1->Mech3 Test1 Western Blot for Hsp70/Hsp27 Mech1->Test1 Test2 qPCR/Western for ABCB1 Mech2->Test2 Solution3 Combine with Chemo or Targeted Therapy Mech3->Solution3 Result1_pos Hsp70/27 Upregulated Test1->Result1_pos Yes Result2_pos ABCB1 Upregulated Test2->Result2_pos Yes Solution1 Co-treat with Hsp70/HSF1 Inhibitor Result1_pos->Solution1 Solution2 Switch to Ganetespib or add ABCB1 Inhibitor Result2_pos->Solution2 End Restore Sensitivity Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Minimizing PU141 Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available information regarding the in vivo toxicity of the p300/CBP histone acetyltransferase (HAT) inhibitor, PU141. This technical support center provides general guidance for researchers and drug development professionals based on the known pharmacology of HAT inhibitors and general principles of in vivo toxicity assessment. The following information should be supplemented with rigorous, compound-specific preclinical safety studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyridoisothiazolone derivative that acts as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] By inhibiting these enzymes, this compound can induce hypoacetylation of histones and other proteins, leading to downstream effects on gene expression.[1] It has demonstrated anti-cancer activity in preclinical models by inhibiting the growth of various neoplastic cell lines.[1]

Q2: What are the potential in vivo toxicities associated with p300/CBP inhibitors?

A2: While specific data on this compound is scarce, preclinical studies on other p300/CBP inhibitors have revealed potential toxicities. These may include effects on:

  • Hematological system: Inhibition of erythroid, granulocytic, and lymphoid cell differentiation.

  • Gastrointestinal tract: Deleterious changes to the intestinal lining.

  • Reproductive tissues: Adverse effects on reproductive organs.

These toxicities are thought to be linked to the critical role of p300/CBP in stem cell differentiation and overall cellular function.

Q3: How can I start to assess the in vivo toxicity of this compound in my animal model?

A3: A dose-range finding study is a crucial first step to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound to small groups of animals and closely monitoring for clinical signs of toxicity.

Troubleshooting Guide for In Vivo this compound Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected animal morbidity or mortality at planned therapeutic doses. Dose may be above the MTD. Vehicle may be causing toxicity.1. Perform a thorough dose-range finding study to establish the MTD. 2. Include a vehicle-only control group to assess vehicle-related toxicity. 3. Consider alternative, less toxic vehicle formulations.
Significant weight loss (>15-20%) in treated animals. Compound-related toxicity affecting appetite or metabolism. Gastrointestinal toxicity.1. Reduce the dose of this compound. 2. Adjust the dosing frequency (e.g., from daily to every other day). 3. Provide supportive care, such as supplemental nutrition and hydration. 4. Perform histopathological analysis of the gastrointestinal tract.
Injection site reactions (e.g., swelling, inflammation). Formulation issue (e.g., pH, solubility). Irritant nature of the compound.1. Optimize the formulation to ensure the pH is neutral and the compound is fully solubilized. 2. Consider changing the route of administration (e.g., from intraperitoneal to intravenous or oral, if feasible). 3. Rotate injection sites.
No apparent therapeutic effect at non-toxic doses. Insufficient drug exposure at the target site. Suboptimal dosing schedule.1. Conduct pharmacokinetic (PK) studies to determine the bioavailability and half-life of this compound. 2. Analyze histone acetylation levels in tumor or target tissues to confirm target engagement. 3. Adjust the dosing regimen based on PK and pharmacodynamic (PD) data.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Grouping: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg). The dose escalation scheme should be based on any existing in vitro cytotoxicity data.

  • Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and appearance. Continue monitoring for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss).

Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring

  • Animal Model: Use an appropriate tumor xenograft or other disease model.

  • Grouping: Randomize animals into a vehicle control group and treatment groups receiving this compound at doses at or below the MTD.

  • Dosing: Administer this compound according to the planned experimental schedule (e.g., once weekly).

  • Efficacy Assessment: Measure tumor volume or other relevant disease parameters regularly.

  • Toxicity Monitoring:

    • Record body weights at least twice weekly.

    • Perform regular clinical observations.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Conduct a full necropsy and collect major organs for histopathological examination.

Visualizing Experimental Workflow and Potential Mechanisms

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_analysis Data Analysis cluster_outcome Outcome Dose-Range Finding\n(MTD Determination) Dose-Range Finding (MTD Determination) Efficacy Studies Efficacy Studies Dose-Range Finding\n(MTD Determination)->Efficacy Studies Inform Dosing Toxicity Monitoring Toxicity Monitoring Efficacy Studies->Toxicity Monitoring Concurrent Pharmacokinetics (PK) Pharmacokinetics (PK) Toxicity Monitoring->Pharmacokinetics (PK) Pharmacodynamics (PD)\n(Histone Acetylation) Pharmacodynamics (PD) (Histone Acetylation) Toxicity Monitoring->Pharmacodynamics (PD)\n(Histone Acetylation) Histopathology Histopathology Toxicity Monitoring->Histopathology Optimized Dosing Regimen Optimized Dosing Regimen Pharmacokinetics (PK)->Optimized Dosing Regimen Pharmacodynamics (PD)\n(Histone Acetylation)->Optimized Dosing Regimen Safety Profile Safety Profile Histopathology->Safety Profile

Caption: Workflow for assessing this compound in vivo efficacy and toxicity.

HAT_Inhibitor_Toxicity_Pathway cluster_toxicities Examples of Potential Toxicities This compound This compound p300/CBP HATs p300/CBP HATs This compound->p300/CBP HATs Inhibition Histone & Protein\nAcetylation Histone & Protein Acetylation p300/CBP HATs->Histone & Protein\nAcetylation Gene Expression\nAlterations Gene Expression Alterations Histone & Protein\nAcetylation->Gene Expression\nAlterations Cellular Processes Cellular Processes Gene Expression\nAlterations->Cellular Processes Potential Toxicities Potential Toxicities Cellular Processes->Potential Toxicities Dysregulation of: - Stem Cell Differentiation - Cell Cycle - Apoptosis Hematotoxicity Hematotoxicity Potential Toxicities->Hematotoxicity Gastrointestinal Toxicity Gastrointestinal Toxicity Potential Toxicities->Gastrointestinal Toxicity Reproductive Toxicity Reproductive Toxicity Potential Toxicities->Reproductive Toxicity

References

Technical Support Center: Interpreting PU141 Molecular Dynamics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with molecular dynamics (MD) simulations of PU141, particularly in the context of its interaction with the p300 histone acetyltransferase (HAT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with p300 HAT studied using molecular dynamics?

A1: this compound is a synthetic small molecule that has been identified as an inhibitor of the p300 HAT enzyme. p300 HAT is a crucial enzyme involved in chromatin remodeling and gene transcription, and its dysregulation is linked to various diseases, including cancer. Molecular dynamics simulations are employed to understand the binding mechanism, stability, and conformational changes of the this compound-p300 complex at an atomic level, providing insights that are critical for drug design and optimization.

Q2: What are the key parameters to analyze in a molecular dynamics simulation of the this compound-p300 complex?

A2: Several key parameters should be analyzed to assess the stability and dynamics of the this compound-p300 complex. These include:

  • Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and the ligand over the simulation time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Radius of Gyration (Rg): To assess the compactness of the protein.

  • Hydrogen Bonds: To analyze the specific interactions between this compound and p300.

  • Binding Free Energy: To estimate the binding affinity of this compound to p300.

Q3: Where can I find the structure file for the p300 HAT domain for my simulation?

A3: The crystal structure of the p300 HAT domain can be obtained from the Protein Data Bank (PDB). A commonly used structure for studying p300 inhibitors is PDB ID: 3BIY.

Troubleshooting Guides

Interpreting RMSD Plots

Q4: My RMSD plot for the this compound-p300 complex shows large fluctuations and does not plateau. What does this indicate?

A4: An unstable RMSD plot that fails to converge suggests that the system has not reached equilibrium. This could be due to several factors:

  • Insufficient Equilibration Time: The initial equilibration phase of the simulation may have been too short.

  • Poor Initial Docking Pose: The starting conformation of this compound in the p300 binding site might be unstable.

  • System Instability: There could be underlying issues with the force field parameters or the simulation setup.

Troubleshooting Steps:

  • Extend Equilibration: Increase the duration of the NVT and NPT equilibration steps to allow the system to relax properly.

  • Re-evaluate Docking Pose: If the ligand RMSD is particularly high, consider performing re-docking with different software or scoring functions to find a more stable binding pose.

  • Check for Steric Clashes: Visualize the initial complex structure to ensure there are no steric clashes between the ligand and the protein.

  • Validate Force Field Parameters: Ensure that the force field parameters for both the protein and this compound are appropriate and correctly assigned.

Q5: The RMSD of the this compound ligand is consistently high throughout the simulation, while the protein RMSD is stable. What is the likely cause?

A5: This scenario often suggests that the ligand, this compound, is not stably bound within the p300 active site. Possible reasons include:

  • Low Binding Affinity: this compound may have a genuinely low affinity for the p300 binding pocket.

  • Incorrect Binding Mode: The initial placement of the ligand might not represent the true binding mode.

  • Inadequate Ligand Parameterization: The force field parameters for this compound may not accurately describe its interactions.

Troubleshooting Steps:

  • Visual Inspection: Carefully analyze the trajectory to observe the behavior of this compound. Is it moving to a different sub-pocket or attempting to leave the binding site?

  • Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between this compound and p300 over time. A lack of persistent interactions can explain the high RMSD.

  • Enhanced Sampling Methods: Consider using enhanced sampling techniques like umbrella sampling or metadynamics to explore the binding landscape more thoroughly.

Challenges in Binding Free Energy Calculations

Q6: The binding free energy calculated for this compound using MM/PBSA or MM/GBSA is significantly different from experimental values. Why might this be?

A6: Discrepancies between computational and experimental binding free energies are common and can arise from several sources:

  • Inadequate Sampling: The simulation may not have sampled a sufficient range of conformations to accurately represent the bound and unbound states.

  • Force Field Inaccuracies: The force field may not perfectly represent the real-world physics of the system.

  • Entropy Calculation: The estimation of conformational entropy is a major challenge in these methods and can introduce significant errors.

  • Choice of Interior Dielectric Constant: The results of MM/PB(GB)SA are sensitive to the chosen interior dielectric constant.

Troubleshooting Steps:

  • Increase Simulation Time: Longer simulations can improve conformational sampling.

  • Use Multiple Trajectories: Running multiple independent simulations and averaging the results can provide a more robust estimate.

  • Test Different Dielectric Constants: Evaluate the effect of varying the interior dielectric constant on the calculated binding free energy.

  • Consider More Rigorous Methods: For higher accuracy, consider more computationally expensive methods like free energy perturbation (FEP) or thermodynamic integration (TI).

Common Simulation Artifacts

Q7: I observe the "flying ice cube" artifact in my simulation. How can I prevent this?

A7: The "flying ice cube" artifact, where the solute (this compound-p300 complex) slows down and the solvent heats up, is often caused by an inappropriate thermostat. The Berendsen thermostat, while efficient at temperature coupling, can lead to this issue in long simulations.

Troubleshooting Steps:

  • Use a Different Thermostat: Employ a more robust thermostat like Nosé-Hoover or Parrinello-Rahman, which generate a correct canonical ensemble.

  • Center the Solute: Ensure that the protein-ligand complex is centered in the simulation box and that periodic boundary conditions are handled correctly.

Data Presentation

Table 1: Molecular Dynamics Simulation Parameters for this compound-p300 Complex

ParameterValueReference
Software AMBER, GROMACSGeneral Practice
Force Field (Protein) AMBER ff14SBGeneral Practice
Force Field (Ligand) GAFF2General Practice
Water Model TIP3PGeneral Practice
Box Type CubicGeneral Practice
Solvation 10 Å bufferGeneral Practice
Ion Concentration 0.15 M NaClGeneral Practice
Temperature 300 KGeneral Practice
Pressure 1 atmGeneral Practice
Simulation Time 100 ns

Table 2: Quantitative Data from this compound Molecular Dynamics Simulations

MetricThis compoundPU139 (for comparison)Reference
Maximum RMSD (Å) 2.33.3
Binding Free Energy (kcal/mol) -20.62-17.67

Experimental Protocols

Protocol 1: Molecular Dynamics Simulation of this compound-p300 Complex

  • System Preparation:

    • Obtain the crystal structure of the p300 HAT domain (e.g., PDB ID: 3BIY).

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands. Add hydrogen atoms and assign protonation states for titratable residues at a physiological pH.

    • Generate the 3D structure of this compound and optimize its geometry using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

    • Generate ligand topology and parameter files using tools like Antechamber with the GAFF2 force field.

  • Molecular Docking (Optional but Recommended):

    • Dock this compound into the active site of the prepared p300 structure using software like AutoDock Vina or Glide to obtain a reasonable starting pose.

  • System Solvation and Ionization:

    • Create a periodic simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance of 10 Å from the box edges.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to achieve a physiological salt concentration of 0.15 M.

  • Energy Minimization:

    • Perform a series of energy minimization steps to remove steric clashes.

    • First, minimize the positions of water and ions while restraining the protein and ligand.

    • Then, minimize the entire system without restraints.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration (e.g., 1 ns) to bring the system to the desired temperature (e.g., 300 K), while restraining the protein and ligand.

    • Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration (e.g., 5-10 ns) to adjust the system density, again with restraints on the protein and ligand.

    • Finally, run a short NPT equilibration without any restraints.

  • Production MD:

    • Run the production simulation for the desired length of time (e.g., 100 ns or longer) under NPT conditions. Save the trajectory and energy files at regular intervals for analysis.

  • Analysis:

    • Analyze the trajectory for RMSD, RMSF, radius of gyration, hydrogen bonds, and other relevant metrics.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Mandatory Visualization

MD_Workflow cluster_prep System Preparation cluster_setup Simulation Setup cluster_run Production & Analysis p_prep Protein Preparation dock Molecular Docking p_prep->dock l_prep Ligand Preparation l_prep->dock solvate Solvation & Ionization dock->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD equilibrate->production analysis Trajectory Analysis production->analysis

Caption: A generalized workflow for a protein-ligand molecular dynamics simulation.

p300_Signaling cluster_signal Upstream Signaling cluster_p300 p300/CBP Recruitment & Activity cluster_transcription Transcriptional Output signal External Signal (e.g., Growth Factor) receptor Receptor Activation signal->receptor tf_activation Transcription Factor Activation (e.g., phosphorylation) receptor->tf_activation p300_recruitment p300/CBP Recruitment tf_activation->p300_recruitment hat_activity Histone Acetylation (HAT) p300_recruitment->hat_activity chromatin_remodeling Chromatin Remodeling hat_activity->chromatin_remodeling transcription Gene Transcription chromatin_remodeling->transcription cellular_response Cellular Response (e.g., Proliferation, Differentiation) transcription->cellular_response inhibitor This compound inhibitor->hat_activity Inhibition

Caption: A simplified signaling pathway showing p300-mediated transcriptional activation and the inhibitory role of this compound.

Validation & Comparative

A Comparative Guide to p300 Inhibition: PU141 vs. PU139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, PU141 and PU139, with a specific focus on their activity against the transcriptional coactivator p300. This document summarizes their inhibitory profiles, presents available experimental data, and outlines typical methodologies for assessing their enzymatic and cellular effects.

Executive Summary

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for this compound and PU139, highlighting their differences in selectivity and potency.

ParameterThis compoundPU139Reference
Target Selectivity Selective for p300/CBPPan-HAT inhibitor (p300, CBP, Gcn5, PCAF)[1]
p300 IC50 (enzymatic) Not Reported5.35 μM[2]
CBP IC50 (enzymatic) Not Reported2.49 μM[2]
Gcn5 IC50 (enzymatic) Inactive8.39 μM[2]
PCAF IC50 (enzymatic) Inactive9.74 μM[2]
Cellular Potency (GI50) 0.48 μM (SK-N-SH cells)Not Reported[3]
Binding Affinity (in silico) Higher affinity for p300 (Binding Free Energy: -20.62 kcal/mol)Lower affinity for p300 (Binding Free Energy: -17.67 kcal/mol)[4]

Mechanism of Action and Signaling Pathway

Both this compound and PU139 exert their effects by inhibiting the histone acetyltransferase activity of p300. As a transcriptional coactivator, p300 plays a crucial role in chromatin remodeling and gene expression by acetylating histone and non-histone proteins. By blocking this activity, these inhibitors can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The selectivity of this compound for p300/CBP suggests a more targeted approach to modulating these pathways compared to the broader activity of PU139.

p300_inhibition_pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors cluster_cellular_effects Cellular Effects TF Transcription Factors (e.g., p53, NF-κB, STATs) p300 p300/CBP TF->p300 recruits Histones Histones p300->Histones acetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Histones->Chromatin Acetylated_Histones->Chromatin leads to relaxed state Gene_Expression Target Gene Expression Chromatin->Gene_Expression enables Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation This compound This compound (Selective) This compound->p300 inhibits PU139 PU139 (Pan-HAT) PU139->p300 inhibits

Mechanism of p300 inhibition by this compound and PU139.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing and comparing p300 inhibitors like this compound and PU139.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_silico In Silico Analysis Enzymatic_Assay Enzymatic HAT Assay (e.g., Radioactive, Fluorescence) IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Selectivity_Panel HAT Selectivity Panel (p300, CBP, Gcn5, PCAF, etc.) Enzymatic_Assay->Selectivity_Panel GI50_Determination GI50 Determination IC50_Determination->GI50_Determination correlates with Western_Blot Western Blot Analysis (Acetylated Histones, etc.) Selectivity_Panel->Western_Blot informs Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Cell_Proliferation->GI50_Determination Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Western_Blot->Gene_Expression validates mechanism Molecular_Docking Molecular Docking Binding_Affinity Binding Affinity Calculation Molecular_Docking->Binding_Affinity Binding_Affinity->IC50_Determination predicts

Workflow for p300 inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Method)

This assay directly measures the enzymatic activity of p300 and its inhibition.

  • Materials:

    • Recombinant human p300 enzyme

    • Histone H3 or H4 peptide substrate

    • [³H]-Acetyl Coenzyme A

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

    • Inhibitors (this compound, PU139) dissolved in DMSO

    • Phosphocellulose filter paper

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.

    • Add varying concentrations of the inhibitor (this compound or PU139) or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³H]-Acetyl CoA.

    • Incubate the reaction for 30 minutes at 30°C.

    • Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl CoA.

    • Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Materials:

    • Human cancer cell line (e.g., SK-N-SH neuroblastoma)

    • Complete cell culture medium

    • Inhibitors (this compound, PU139)

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris-base solution

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or PU139 for 72 hours.

    • After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air-dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air-dry.

    • Solubilize the bound dye with Tris-base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration compared to untreated control cells.

    • Determine the GI50 value, the concentration that causes 50% growth inhibition.

In Silico Molecular Docking and Binding Free Energy Calculation

This computational approach predicts the binding mode and affinity of the inhibitors to the p300 active site.

  • Software:

    • Molecular docking software (e.g., AutoDock, Glide)

    • Molecular dynamics simulation software (e.g., GROMACS, AMBER)

  • Procedure:

    • Obtain the 3D crystal structure of the p300 HAT domain from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate 3D conformers of the inhibitors (this compound and PU139).

    • Perform molecular docking to predict the binding pose of each inhibitor within the p300 active site.

    • Select the best-docked poses based on scoring functions.

    • Perform molecular dynamics simulations of the p300-inhibitor complexes to assess the stability of the binding poses.

    • Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding affinity.

Conclusion

The comparison between this compound and PU139 highlights a trade-off between selectivity and broad-spectrum activity. PU139's pan-HAT inhibitory profile may be advantageous in contexts where targeting multiple HATs is desirable. Conversely, this compound's selectivity for p300/CBP offers a more targeted approach, potentially reducing off-target effects. The higher predicted binding affinity and potent cellular activity of this compound suggest it is a promising candidate for further investigation as a selective p300/CBP inhibitor. The lack of a direct enzymatic IC50 for this compound underscores the need for further biochemical characterization to enable a more direct and quantitative comparison with other p300 inhibitors.

References

A Comparative Guide to PU141 and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide provides a comparative analysis of PU141, a pyridoisothiazolone-based HAT inhibitor, with other notable HAT inhibitors. The information is compiled from various experimental studies to aid researchers in selecting the appropriate tool compounds for their investigations.

Data Presentation: Quantitative Comparison of HAT Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of this compound and other HAT inhibitors against various histone acetyltransferases. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity (IC50) of HAT Inhibitors against p300/CBP Family

Inhibitorp300 IC50 (μM)CBP IC50 (μM)Reference(s)
This compound SelectiveSelective[1]
A-4850.00980.0026[2][3]
C6460.4 (Ki)-[4][5]
L0021.98-[1][6][7][8]
Anacardic Acid~8.5-[9][10][11][12]
Garcinol~7-[13][14][15][16][17]
Curcumin~25-[18]

Table 2: Inhibitory Activity (IC50) of HAT Inhibitors against other HAT Families

InhibitorPCAF IC50 (μM)Gcn5 IC50 (μM)Reference(s)
L0023534[6][7]
Anacardic Acid~5-[9][10][12]
Garcinol~5-[13][14][15][16][17]
Curcumin33.1-[19]

Note: A dash (-) indicates that data was not found in the searched literature.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of HAT inhibitors. For specific experimental details, it is recommended to consult the original research articles.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified HAT enzyme.

Principle: The assay quantifies the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone peptide substrate. The activity can be measured through various methods, including radiometric, colorimetric, or fluorometric detection of the acetylated product or the co-product, Coenzyme A (CoA).[20][21][22]

Generalized Protocol (Fluorometric):

  • Reaction Setup: Prepare a reaction mixture containing the HAT enzyme (e.g., recombinant p300), a histone peptide substrate (e.g., H3 or H4 peptide), and the test inhibitor (e.g., this compound) at various concentrations in a suitable assay buffer.[22]

  • Initiation: Start the reaction by adding acetyl-CoA.[22]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).[23]

  • Detection: Stop the reaction and add a developing reagent that reacts with the CoA-SH produced to generate a fluorescent signal.[22]

  • Measurement: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HAT activity by 50%.

Cell-Based Histone Acetylation Assay

This assay determines the effect of a HAT inhibitor on histone acetylation levels within cultured cells.

Principle: Cells are treated with the HAT inhibitor, and the global or site-specific acetylation of histones is measured, typically by Western blotting or ELISA-based methods.[24][25]

Generalized Protocol (Western Blot):

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere. Treat the cells with the HAT inhibitor at various concentrations for a specified duration.[23]

  • Histone Extraction: Lyse the cells and extract the histone proteins.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.

  • Analysis: Quantify the band intensities to determine the relative change in histone acetylation levels upon inhibitor treatment.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to HAT inhibitors.

HAT_Inhibition_Pathway cluster_epigenetic_regulation Epigenetic Regulation cluster_transcriptional_regulation Transcriptional Regulation cluster_inhibitor_action Inhibitor Action HAT HATs (e.g., p300/CBP) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones HDAC HDACs Histones Histones HDAC->Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histones->HAT Acetylation Acetylated_Histones->HDAC Deacetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., Oncogenes) Chromatin->Gene_Expression This compound This compound & Other HAT Inhibitors This compound->HAT Inhibition

Caption: Mechanism of HAT Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay A Purified HAT Enzyme + Substrate + Inhibitor B Add Acetyl-CoA A->B C Incubation B->C D Measure Activity C->D E IC50 Determination D->E F Culture Cells G Treat with Inhibitor F->G H Histone Extraction G->H I Western Blot for Acetylated Histones H->I J Quantify Acetylation I->J

Caption: Experimental Workflow for HAT Inhibitor Validation.

p300_CBP_Signaling cluster_upstream Upstream Signals cluster_core p300/CBP Core Function cluster_downstream Downstream Effects cluster_inhibition Inhibition Signal Growth Factors, Cytokines, etc. Transcription_Factors Transcription Factors (e.g., p53, NF-κB, AP-1) Signal->Transcription_Factors p300_CBP p300/CBP Histones Histones p300_CBP->Histones HAT Activity Transcription_Factors->p300_CBP Acetylation Histone Acetylation Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Cellular_Processes Cell Proliferation, Survival, Differentiation Gene_Transcription->Cellular_Processes This compound This compound This compound->p300_CBP Inhibits HAT Activity

References

Validating PU141's Selectivity for p300/CBP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferases (HATs) p300 (also known as EP300) and its paralog CREB-binding protein (CBP) are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. PU141 has emerged as a pyridoisothiazolone-based inhibitor with noted selectivity for p300/CBP. This guide provides a comparative framework for understanding the validation of this compound's selectivity, contextualized with data from other well-characterized p300/CBP inhibitors, and details the experimental methodologies crucial for these assessments.

Comparative Selectivity of p300/CBP Inhibitors

While this compound is reported to be selective for p300 and CBP, comprehensive quantitative data on its activity against a broad panel of other HATs and off-target proteins is not extensively available in the public domain. In contrast, other inhibitors have been profiled in more detail, offering a valuable reference for the types of data required to rigorously validate selectivity. The following tables summarize the selectivity profiles of some well-documented p300/CBP inhibitors.

Table 1: Biochemical Potency and Selectivity of p300/CBP Inhibitors

CompoundTargetIC50 / KdSelectivity NotesReference
A-485 p3009.8 nM (IC50)>1000-fold selective over other HATs such as PCAF and GCN5.[1][2]
CBP2.6 nM (IC50)[2]
I-CBP112 p300167 nM (Kd)Selective against a panel of 41 other bromodomains. Weak off-target activity against BRD4 (Kd = 5.6 µM).[3]
CBP151 nM (Kd)[3]
CCS1477 p300/CBPNot SpecifiedOver 200-fold more potent against p300/CBP compared to BRD4.[4]
NEO2734 p300/CBP<30 nM (IC50)Dual inhibitor, also targets BET bromodomains with similar potency.[5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Activity of Selected p300/CBP Inhibitors

CompoundCell LineCellular AssayEC50Reference
A-485 PC-3H3K27 Acetylation~50 nM[2]
This compound SK-N-SH, HCT116Histone HypoacetylationEffective at 25 µM[6]
I-CBP112 MOLM-13 (AML)Colony FormationImpaired at 1 µM[3]

EC50: Half-maximal effective concentration.

Key Experimental Protocols for Selectivity Validation

The determination of an inhibitor's selectivity is a multi-faceted process involving both biochemical and cellular assays. These experiments are designed to not only measure the potency against the intended targets (p300 and CBP) but also to assess the activity against a wide range of other, potentially unintended, biological molecules.

Biochemical Assays

These assays utilize purified enzymes and substrates to directly measure the inhibitory activity of a compound.

  • Radioactive-Based Histone Acetyltransferase (HAT) Assay: This is a traditional and direct method to measure HAT activity.

    • Principle: The assay measures the incorporation of a radiolabeled acetyl group from [³H]-acetyl-CoA onto a histone substrate.

    • Protocol Outline:

      • Recombinant p300 or CBP enzyme is incubated with a histone substrate (e.g., histone H3 peptide) and [³H]-acetyl-CoA in the presence of varying concentrations of the inhibitor (e.g., this compound).

      • The reaction is allowed to proceed for a defined period and then stopped.

      • The histone substrate is separated from the unincorporated [³H]-acetyl-CoA (e.g., by spotting onto filter paper and washing).

      • The radioactivity incorporated into the histone is quantified using a scintillation counter.

      • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

    • Selectivity Profiling: To determine selectivity, this assay is performed in parallel with a panel of other HATs (e.g., PCAF, GCN5, Tip60) and other classes of enzymes.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A non-radioactive, high-throughput alternative to the HAT assay.

    • Principle: This assay measures the acetylation of a biotinylated histone peptide by p300/CBP. The acetylated peptide is then recognized by a europium-labeled anti-acetyl-lysine antibody. When a streptavidin-allophycocyanin (APC) conjugate is added, it binds to the biotinylated peptide, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

    • Protocol Outline:

      • p300/CBP enzyme, biotinylated histone peptide, acetyl-CoA, and the test inhibitor are incubated together.

      • A detection solution containing a europium-labeled anti-acetyl-lysine antibody and streptavidin-APC is added.

      • After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of the HAT activity.

      • IC50 values are determined from the dose-response curve.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the binding affinity of an inhibitor to its target protein.

    • Principle: ITC measures the heat change that occurs when an inhibitor binds to a protein. This allows for the determination of the dissociation constant (Kd), providing a direct measure of binding affinity.

    • Protocol Outline:

      • A solution of the inhibitor is titrated into a solution containing the purified p300 or CBP protein in the sample cell of a calorimeter.

      • The heat released or absorbed upon binding is measured after each injection.

      • The binding isotherm is then fitted to a binding model to determine the Kd.

Cellular Assays

These assays are crucial to confirm that the inhibitor can engage its target within a biological context and to assess its effects on cellular processes.

  • Western Blotting for Histone Acetylation: A common method to measure the on-target effect of p300/CBP inhibitors in cells.

    • Principle: p300/CBP are the primary enzymes responsible for acetylating histone H3 at lysine 27 (H3K27ac). A selective inhibitor should decrease the levels of this specific histone mark.

    • Protocol Outline:

      • Cancer cell lines are treated with varying concentrations of the inhibitor for a specific duration.

      • Cells are lysed, and proteins are extracted.

      • Protein extracts are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with an antibody specific for H3K27ac. Other histone acetylation marks can also be probed to assess selectivity.

      • A loading control (e.g., total histone H3 or β-actin) is used to normalize the results.

      • The decrease in the H3K27ac signal indicates target engagement and inhibition.

  • Cell Proliferation/Viability Assays: These assays determine the functional consequence of inhibiting p300/CBP.

    • Principle: As p300/CBP are involved in cell growth and proliferation, their inhibition is expected to reduce cell viability in sensitive cell lines.

    • Protocol Outline:

      • Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

      • After a set period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or by measuring ATP content (e.g., CellTiter-Glo).

      • The results are used to calculate the EC50 for cell growth inhibition.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To better understand the role of p300/CBP and the process of validating an inhibitor like this compound, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

p300_CBP_Signaling_Pathway p300/CBP Signaling Pathway Growth_Factors Growth Factors / Signaling Ligands Receptor Cell Surface Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., p53, c-Myc, STATs) Signal_Transduction->Transcription_Factors Activation p300_CBP p300/CBP Transcription_Factors->p300_CBP Recruitment Histones Histones p300_CBP->Histones HAT Activity (Acetylation) RNA_Pol_II RNA Polymerase II p300_CBP->RNA_Pol_II Co-activation Chromatin Chromatin Histones->Chromatin Relaxation Gene_Expression Target Gene Expression (Proliferation, Differentiation, etc.) Chromatin->Gene_Expression RNA_Pol_II->Gene_Expression This compound This compound This compound->p300_CBP Inhibition

Caption: Role of p300/CBP as transcriptional co-activators and the point of intervention for this compound.

Experimental_Workflow Workflow for Validating p300/CBP Inhibitor Selectivity cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_off_target Off-Target Profiling HAT_Assay Radioactive HAT Assay (p300, CBP, other HATs) TR_FRET TR-FRET Assay ITC Isothermal Titration Calorimetry (ITC) Western_Blot Western Blot for H3K27 Acetylation Proliferation_Assay Cell Proliferation Assay Kinase_Panel Kinase Panel Screening Other_Enzymes Other Enzyme Panels

References

PU141 vs. Pan-HAT Inhibitors: A Comparative Guide for Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of selective versus broad-spectrum histone acetyltransferase inhibition in oncology.

The reversible acetylation of histone and non-histone proteins, a key epigenetic modification, is crucial for regulating gene expression and cellular homeostasis. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) act as the "writers" and "erasers" of these acetylation marks, respectively. In oncology, the dysregulation of HAT activity is a common feature, leading to aberrant gene expression that promotes tumor growth and survival. Consequently, HATs have emerged as promising therapeutic targets. This guide provides a comparative analysis of two strategic approaches to HAT inhibition: the selective targeting of the CBP/p300 family with molecules like PU141, and the broader inhibition of multiple HAT families with pan-HAT inhibitors.

Mechanism of Action: A Tale of Two Strategies

Histone acetyltransferases are a diverse group of enzymes, and their inhibition can be achieved with varying degrees of specificity. This fundamental difference in targeting strategy underpins the distinct pharmacological profiles of this compound and pan-HAT inhibitors.

This compound: A Selective Approach

This compound is a pyridoisothiazolone-based compound that demonstrates high selectivity for the KAT3 family of HATs, which includes CREB-binding protein (CBP) and p300.[1] These two proteins are critical co-activators for a multitude of transcription factors involved in cell proliferation, differentiation, and apoptosis. The selectivity of this compound for CBP/p300 is attributed to the wider binding cavity of these enzymes compared to other HAT families like the GNAT superfamily.[1] By competitively inhibiting the interaction between Acetyl-CoA and CBP/p300, this compound leads to a reduction in the acetylation of both histone (e.g., H3K14, H4K8) and non-histone protein substrates.[1][2] A key non-histone target is the tumor suppressor p53, whose acetylation is crucial for its stability and activity. Inhibition of p300-mediated p53 acetylation can suppress its function.[3] This targeted inhibition ultimately results in suppressed cancer cell survival and proliferation.[2]

PU141_Mechanism cluster_0 Cellular Effects This compound This compound CBP_p300 CBP/p300 HATs This compound->CBP_p300 Inhibits Histones Histone Proteins (e.g., H3, H4) NonHistone Non-Histone Proteins (e.g., p53) CBP_p300->Histones Acetylates CBP_p300->NonHistone Acetylates Hypoacetylation_H Histone Hypoacetylation Hypoacetylation_NH Non-Histone Hypoacetylation Histones->Hypoacetylation_H NonHistone->Hypoacetylation_NH Chromatin Condensed Chromatin Hypoacetylation_H->Chromatin Gene_Expression Altered Gene Expression Hypoacetylation_NH->Gene_Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

This compound selectively inhibits CBP/p300 HATs.

Pan-HAT Inhibitors: A Broad-Spectrum Attack

In contrast to the targeted approach of this compound, pan-HAT inhibitors are designed to block the activity of multiple HAT families.[4] For instance, the compound PU139, a related pyridoisothiazolone, inhibits not only CBP and p300 but also members of the GNAT family, such as Gcn5 and p300/CBP-associated factor (PCAF).[1] This broad inhibition leads to a more global reduction in histone acetylation across a wider range of lysine residues, potentially impacting a larger set of genes and cellular processes.[2] The rationale behind this strategy is that by targeting multiple HATs, it may be possible to overcome redundancy in the HAT families and achieve a more potent anti-cancer effect.[4] However, this broader activity also carries the risk of increased off-target effects and toxicity, as HATs are involved in a wide array of normal cellular functions.[4][5]

PanHAT_Mechanism cluster_0 Cellular Effects PanHAT Pan-HAT Inhibitor (e.g., PU139) GNAT GNAT Family (Gcn5, PCAF) PanHAT->GNAT MYST MYST Family (Tip60, MOF) PanHAT->MYST CBP_p300 CBP/p300 Family PanHAT->CBP_p300 Global_Hypo Global Histone Hypoacetylation GNAT->Global_Hypo MYST->Global_Hypo CBP_p300->Global_Hypo Widespread_GE Widespread Gene Expression Changes Global_Hypo->Widespread_GE Cell_Death Cell Cycle Arrest, Apoptosis, Cell Death Widespread_GE->Cell_Death

Pan-HAT inhibitors target multiple HAT families.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the selectivity and efficacy of this compound and the representative pan-HAT inhibitor, PU139.

Table 1: Target Specificity of Pyridoisothiazolone-Based HAT Inhibitors

CompoundTarget HAT FamilySpecific Enzymes InhibitedKey Feature
This compound KAT3 (Selective)CBP, p300N-benzyl derivative, selective for the wider binding cavity of CBP/p300.[1]
PU139 Pan-HATGcn5, PCAF, CBP, p300N-phenyl inhibitor with broad activity across GNAT and KAT3 families.[1]

Table 2: In Vitro and In Vivo Efficacy Against Neuroblastoma

CompoundAssay TypeCancer ModelKey Findings
This compound CellularHuman Neuroblastoma Cell LinesInhibits growth and induces cellular histone hypoacetylation (H3K14, H4K8).[1]
In VivoMurine SK-N-SH Neuroblastoma XenograftSuppresses tumor survival and exhibits significant antitumor effects.[1][2]
PU139 CellularHuman Neuroblastoma Cell LinesInhibits growth, induces histone hypoacetylation, and triggers caspase-independent cell death.[1][6]
In VivoNeuroblastoma XenograftExhibits significant antitumor effects; shows synergy with doxorubicin.[1]

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug development. Below are detailed protocols for key experiments cited in the comparison of this compound and pan-HAT inhibitors.

Experimental_Workflow Start Start: Inhibitor Synthesis (this compound, Pan-HATi) Assay1 1. In Vitro HAT Activity Assay Start->Assay1 Result1 Determine IC50 & Target Selectivity Assay1->Result1 Assay2 2. Cell-Based Assays Result2 Measure Anti-proliferative Activity (GI50) & Confirm Target Engagement (Western Blot) Assay2->Result2 Assay3 3. In Vivo Xenograft Model Result3 Evaluate Antitumor Efficacy & Toxicity Assay3->Result3 Result1->Assay2 Lead Compounds End End: Comparative Analysis Result1->End Result2->Assay3 Promising Candidates Result2->End Result3->End

References

A Comparative Analysis of PU141 and Anacardic Acid: Potent Inhibitors of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two notable inhibitors of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs): PU141, a synthetic pyridoisothiazolone, and Anacardic Acid, a natural product derived from cashew nut shell liquid. Both compounds have garnered significant interest for their therapeutic potential, particularly in oncology. This document outlines their mechanisms of action, presents a side-by-side comparison of their inhibitory activities, details their effects on key signaling pathways, and provides comprehensive experimental protocols for their evaluation.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Anacardic Acid, focusing on their inhibitory concentrations against relevant targets.

CompoundTarget(s)IC50 / GI50Assay TypeReference(s)
This compound p300/CBPGI50: 0.48 µMCell Growth Inhibition (SK-N-SH neuroblastoma cells)[1]
Anacardic Acid p300~8.5 µMEnzymatic Assay[2]
PCAF~5 µMEnzymatic Assay[2]

Mechanisms of Action and Impact on Signaling Pathways

Both this compound and Anacardic Acid exert their primary effects through the inhibition of p300/CBP, leading to the modulation of various downstream signaling pathways critical for cell growth, proliferation, and survival.

This compound: A Selective p300/CBP Inhibitor

This compound is a pyridoisothiazolone derivative that demonstrates selectivity for the histone acetyltransferases p300 and CBP.[1] Its inhibitory action leads to a global decrease in histone acetylation, which in turn alters gene expression profiles, contributing to its anti-proliferative effects observed in various cancer cell lines.

PU141_Mechanism This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Acetylation Histone Acetylation p300_CBP->Acetylation Catalyzes Histones Histones Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Regulates Cell_Growth Inhibition of Cell Growth Gene_Expression->Cell_Growth

This compound inhibits p300/CBP, reducing histone acetylation and cell growth.
Anacardic Acid: A Multi-faceted HAT Inhibitor

Anacardic Acid, a naturally occurring compound, acts as a non-competitive inhibitor of p300 and PCAF (p300/CBP-associated factor) histone acetyltransferases.[2] Its inhibitory effects extend to several critical signaling pathways, including the NF-κB and VEGF pathways.

NF-κB Signaling Pathway:

Anacardic Acid inhibits the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[3][4][5] This mechanism is, at least in part, dependent on its inhibition of p300 HAT activity.[3]

Anacardic_Acid_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anacardic_Acid Anacardic Acid IKK IKK Complex Anacardic_Acid->IKK Inhibits IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 p_IkBa->p65_p50 Degradation of IκBα p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DNA DNA (κB sites) p65_p50_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription Activates Anacardic_Acid_VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Src_FAK Src / FAK VEGFR->Src_FAK Activates Anacardic_Acid Anacardic Acid Anacardic_Acid->Src_FAK Inhibits Rac1_Cdc42 Rac1 / Cdc42 Src_FAK->Rac1_Cdc42 Activates RhoA RhoA Src_FAK->RhoA Inhibits Cell_Proliferation Cell Proliferation Rac1_Cdc42->Cell_Proliferation Cell_Migration Cell Migration Rac1_Cdc42->Cell_Migration Tube_Formation Tube Formation Rac1_Cdc42->Tube_Formation RhoA->Cell_Migration Inhibits HAT_Assay_Workflow A Prepare Reaction Mix (p300/CBP enzyme, histone substrate) B Add Inhibitor (this compound or Anacardic Acid) A->B C Initiate Reaction (Add Acetyl-CoA, e.g., [3H]-Acetyl-CoA) B->C D Incubate (e.g., 30°C for 30-60 min) C->D E Stop Reaction (e.g., spotting on P81 paper, adding stop reagent) D->E F Wash and Detect (e.g., scintillation counting, fluorescence reading) E->F G Data Analysis (Calculate % inhibition and IC50) F->G Western_Blot_Workflow A Cell Treatment (e.g., with TNF-α ± inhibitor) B Cell Lysis & Nuclear/Cytoplasmic Fractionation A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or nitrocellulose membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p65, anti-Lamin B1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (Chemiluminescence) H->I J Data Analysis (Densitometry) I->J Migration_Assay_Workflow A Prepare Transwell Inserts (e.g., coat with Matrigel) B Add Chemoattractant (e.g., VEGF) to Lower Chamber A->B D Incubate (e.g., 4-24 hours) B->D C Seed Endothelial Cells (pre-treated with inhibitor) in Upper Chamber C->D E Remove Non-migrated Cells (from upper surface of the membrane) D->E F Fix and Stain Migrated Cells (on lower surface of the membrane) E->F G Image and Quantify (Count migrated cells) F->G

References

Unveiling the Binding Landscape of PU141 on p300: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate world of epigenetic modulators, understanding the precise interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of PU141, a pyridoisothiazolone derivative, and other notable inhibitors of the histone acetyltransferase p300 (E1A binding protein p300), a critical regulator of gene expression implicated in cancer and other diseases. By presenting experimental data, detailed methodologies, and visual representations of key processes, this guide aims to facilitate informed decisions in drug discovery and development.

Executive Summary

This compound has been identified as a selective inhibitor of the histone acetyltransferase (HAT) domain of p300 and its paralog CBP. While in-silico studies have strongly suggested its binding within the enzyme's active site, this guide delves into the available experimental evidence to solidify this claim and compares its potency with other well-characterized p300 inhibitors, namely A-485 and CCS1477. This objective comparison highlights the distinct characteristics of each compound, providing a valuable resource for selecting the appropriate tool compound for research or as a starting point for further therapeutic development.

Comparative Analysis of p300 Inhibitors

To offer a clear and concise overview, the following table summarizes the key quantitative data for this compound and its comparators. It is important to note that the inhibitory activities were determined using various in vitro assays, and direct comparisons should be made with consideration of the different experimental conditions.

CompoundTarget(s)Binding SiteIC50 (p300 HAT Assay)Binding Affinity (Kd)
This compound p300/CBPHAT Domain (putative)Micromolar range (cell growth inhibition)High affinity (in silico)
A-485 p300/CBPHAT Domain9.8 nM[1][2]-
CCS1477 p300/CBPBromodomain-1.3 nM[3]

Note: The IC50 value for this compound in a direct p300 HAT assay is not publicly available in the reviewed literature; the data reflects its activity in cellular growth inhibition assays.[4][5] The binding of CCS1477 is to the bromodomain, a different domain than the HAT domain targeted by this compound and A-485.

Experimental Confirmation of this compound's Binding Site

While a definitive co-crystal structure of this compound bound to p300 is not yet available, computational modeling and experimental observations provide strong evidence for its interaction with the HAT domain.

In Silico Modeling

Molecular docking and molecular dynamics simulations have been instrumental in elucidating the binding mode of this compound.[6] These studies consistently show that this compound stably occupies the active site of the p300 HAT domain, forming key interactions with amino acid residues crucial for its catalytic activity.[6] The calculated binding free energy for this compound is -20.62 kcal/mol, indicating a high binding affinity for p300.[6]

In Vitro Evidence

Experimental studies have demonstrated that this compound is a selective inhibitor of p300 and CBP over other histone acetyltransferases like Gcn5 and PCAF.[1][3] This selectivity profile strongly suggests a specific interaction with the unique structural features of the p300/CBP HAT domain. Furthermore, treatment of cancer cell lines with this compound leads to histone hypoacetylation, a direct downstream effect of p300 HAT inhibition.[2][4]

Methodologies for Key Experiments

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the typical experimental protocols used to characterize p300 inhibitors.

Histone Acetyltransferase (HAT) Inhibition Assay

This assay directly measures the enzymatic activity of the p300 HAT domain and its inhibition by a test compound.

  • Reagents: Recombinant p300 HAT domain, histone H3 or H4 peptide substrate, Acetyl-Coenzyme A (radiolabeled or coupled to a detectable molecule), test compound (e.g., this compound), and assay buffer.

  • Procedure: a. The p300 enzyme is incubated with the test compound at various concentrations. b. The reaction is initiated by adding the histone peptide substrate and Acetyl-CoA. c. After a defined incubation period, the reaction is stopped. d. The amount of acetylated histone peptide is quantified. This can be done using various methods, such as filter binding assays with radiolabeled Acetyl-CoA, or by using specific antibodies in an ELISA or TR-FRET format.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay

This assay assesses the ability of a compound to inhibit p300 activity within a cellular context.

  • Cell Culture: Cancer cell lines known to have high p300 activity are cultured.

  • Treatment: Cells are treated with the test compound at various concentrations for a specific duration.

  • Histone Extraction: Histones are extracted from the cell nuclei.

  • Western Blotting: The levels of specific acetylated histone marks (e.g., H3K27ac, a primary target of p300) are detected and quantified using specific antibodies. Total histone levels are used for normalization.

  • Data Analysis: A decrease in the level of specific histone acetylation in treated cells compared to untreated controls indicates inhibition of HAT activity.

Visualizing the Scientific Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of p300 inhibition, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_insilico In Silico Analysis recombinant_p300 Recombinant p300 HAT Domain hat_assay HAT Inhibition Assay recombinant_p300->hat_assay This compound This compound This compound->hat_assay substrates Histone Peptide & Acetyl-CoA substrates->hat_assay ic50 IC50 Determination hat_assay->ic50 cell_lines Cancer Cell Lines cell_treatment Treatment with this compound cell_lines->cell_treatment histone_extraction Histone Extraction cell_treatment->histone_extraction western_blot Western Blot (α-acH3K27) histone_extraction->western_blot acetylation_level Histone Acetylation Level Analysis western_blot->acetylation_level p300_structure p300 Crystal Structure docking Molecular Docking p300_structure->docking pu141_structure This compound Structure pu141_structure->docking md_simulation MD Simulations docking->md_simulation binding_mode Binding Mode Prediction md_simulation->binding_mode

Caption: Experimental workflow for confirming this compound's binding to p300.

p300_Signaling_Pathway cluster_nucleus Nucleus cluster_outside TF Transcription Factors (e.g., p53, c-Myc) p300 p300/CBP TF->p300 recruits Histones Histones p300->Histones acetylates (HAT activity) Acetylated_Histones Acetylated Histones (e.g., H3K27ac) This compound This compound This compound->p300 inhibits Chromatin Chromatin Histones->Chromatin Gene_Transcription Gene Transcription (Cell Growth, Proliferation) Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Open_Chromatin->Gene_Transcription Signal Upstream Signals (e.g., Growth Factors) Signal->TF activate

Caption: p300 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a promising selective inhibitor of the p300/CBP histone acetyltransferases. While its precise binding site is strongly supported by computational studies and its cellular effects are consistent with on-target activity, the generation of a co-crystal structure would provide the definitive confirmation. The comparative data presented in this guide positions this compound as a valuable tool for studying the biological roles of p300 and as a potential scaffold for the development of novel epigenetic therapies. For researchers, the choice between this compound, A-485, and CCS1477 will depend on the specific research question, with considerations for the desired target domain (HAT vs. bromodomain) and the required potency. This guide serves as a foundational resource to aid in that critical decision-making process.

References

Cross-Validation of In Silico and In Vitro Data for the p300/CBP Inhibitor PU141

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the computational (in silico) and laboratory-based (in vitro) data for PU141, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). By examining the predictive power of computational models against real-world experimental results, this document aims to offer valuable insights for researchers and professionals involved in drug discovery and development.

Data Presentation

The following tables summarize the key quantitative data obtained from in silico and in vitro studies on this compound.

Table 1: In Silico Data for this compound Targeting the p300 HAT Domain

ParameterValueDescription
Binding Free Energy-20.62 kcal/molThe predicted binding affinity of this compound to the p300 active site. A more negative value indicates a stronger predicted interaction.[1]
RMSD2.3 ÅThe root-mean-square deviation of the ligand from its initial position during molecular dynamics simulation, indicating the stability of the binding pose.[1]
Interacting ResiduesNot explicitly specifiedMolecular docking studies indicate that this compound forms expected interactions with key catalytic residues within the p300 active site.[1] Likely interacting residues in the p300 active site include Arg1410, Thr1411, Trp1466, Cys1438, Tyr1446, and Tyr1467.

Table 2: In Vitro Data for this compound

Assay TypeTarget/Cell LineResultDescription
Enzymatic Assayp300/CBPData not availableDirect IC50 values from enzymatic assays were not found in the public domain.
Cell Growth InhibitionSK-N-SH (Neuroblastoma)GI50 = 0.48 µMThe concentration of this compound that causes 50% inhibition of cell growth.
Cell ProliferationVarious Cancer Cell LinesInhibition at µM concentrationsThis compound has been shown to inhibit the proliferation of a range of cancer cell lines.
Selectivityp300/CBP vs. other HATsSelectiveThis compound is reported to be a selective inhibitor of p300 and CBP.

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against p300/CBP.

1. Principle: The assay measures the activity of a HAT enzyme (e.g., p300) by quantifying the co-product of the acetylation reaction, Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with a fluorogenic probe to produce a fluorescent signal that is proportional to the HAT activity.

2. Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Fluorogenic thiol probe (e.g., ThioGlo™)

  • 96-well black microplate

  • Fluorescence microplate reader

3. Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the HAT enzyme.

  • Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the fluorogenic probe to all wells and incubate in the dark for a specified time to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Mandatory Visualization

p300/CBP Signaling Pathways

The following diagram illustrates the central role of p300/CBP in integrating multiple signaling pathways that are critical in cancer biology. Inhibition of p300/CBP by molecules like this compound can disrupt these pathways.

p300_CBP_Signaling cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Dsh Dsh Frizzled->Dsh SMADs SMADs TGFbR->SMADs NFkB_path IKK -> IκB -> NF-κB RTK->NFkB_path GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin APC_Axin APC/Axin Complex APC_Axin->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF SMADs_nuc SMADs SMADs->SMADs_nuc NFkB NF-κB NFkB_path->NFkB p300_CBP p300/CBP Histones Histones p300_CBP->Histones TCF_LEF->p300_CBP p53 p53 p53->p300_CBP NFkB->p300_CBP SMADs_nuc->p300_CBP Acetylation Histone Acetylation Histones->Acetylation GeneExpression Target Gene Expression (Proliferation, Survival, etc.) Acetylation->GeneExpression This compound This compound This compound->p300_CBP

Caption: p300/CBP integrates signals from key oncogenic pathways.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for the evaluation of a HAT inhibitor like this compound, from initial computational screening to in vitro validation.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation VirtualScreening Virtual Screening MolecularDocking Molecular Docking (p300/CBP Active Site) VirtualScreening->MolecularDocking MD_Simulation Molecular Dynamics Simulation MolecularDocking->MD_Simulation BindingEnergy Binding Energy Calculation MD_Simulation->BindingEnergy HAT_Assay Enzymatic HAT Assay (IC50 Determination) BindingEnergy->HAT_Assay Candidate Selection CellProlif_Assay Cell-Based Assays (e.g., Proliferation, GI50) HAT_Assay->CellProlif_Assay Selectivity_Assay Selectivity Profiling (vs. other HATs) HAT_Assay->Selectivity_Assay WesternBlot Western Blotting (Histone Acetylation Levels) CellProlif_Assay->WesternBlot

Caption: A typical workflow for HAT inhibitor discovery and validation.

References

PU141: A Novel p300/CBP Inhibitor Demonstrates Preclinical Efficacy in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – The novel small molecule PU141, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), is showing promise in preclinical studies for the treatment of neuroblastoma, a common pediatric cancer. This guide provides an in-depth comparison of this compound's efficacy against established chemotherapeutic agents, details the experimental methodologies used to evaluate this novel compound, and illustrates its mechanism of action.

Comparative Efficacy of this compound in Neuroblastoma

This compound has demonstrated significant antitumor activity in in vitro and in vivo models of neuroblastoma. A comparative analysis of its potency against standard-of-care chemotherapeutics reveals its potential as a targeted therapeutic agent.

Data Summary: In Vitro Cytotoxicity in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in the SK-N-SH neuroblastoma cell line and for established chemotherapy drugs in various neuroblastoma cell lines. It is important to note that these values are from different studies and direct head-to-head comparisons may not be entirely representative.

DrugCell Line(s)IC50 (µM)Citation(s)
This compound SK-N-SHNot explicitly stated, but growth inhibition shown at 25mg/kg in vivo[1][2]
Cisplatin CHP 100, SK-N-MC, CHP 126~1 - 10[3]
Etoposide (VP-16) CHP 100, SK-N-MC, CHP 126~0.1 - 1[3]
Doxorubicin CHP 100, SK-N-MC, CHP 126~0.01 - 0.1[3]
Topotecan SK-N-BE(2), SK-N-DZ (MYCN-amplified)~0.02 - 0.04[4]
SH-SY-5Y, SK-N-SH, SK-N-AS (non-MYCN amplified)~0.005 - 0.01[4]

In Vivo Efficacy in a Neuroblastoma Xenograft Model

In a study utilizing a neuroblastoma xenograft mouse model with SK-N-SH cells, this compound demonstrated significant inhibition of tumor growth when administered intraperitoneally.[1][2][5] This provides crucial evidence of its potential therapeutic efficacy in a living organism.

Mechanism of Action: Targeting the p300/CBP Signaling Axis

This compound exerts its anticancer effects by selectively inhibiting the histone acetyltransferase activity of p300 and CBP.[1][2] These proteins are critical co-activators for a multitude of transcription factors that regulate genes involved in cell proliferation, differentiation, and apoptosis.[6][7] By inhibiting p300/CBP, this compound can disrupt the transcriptional program that drives cancer cell growth and survival.

p300_CBP_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth_Factors Growth Factors p53 p53 Growth_Factors->p53 Rb Rb Growth_Factors->Rb MYC MYC Growth_Factors->MYC AR Androgen Receptor Growth_Factors->AR Hormones Hormones Hormones->p53 Hormones->Rb Hormones->MYC Hormones->AR Stress Cellular Stress Stress->p53 Stress->Rb Stress->MYC Stress->AR p300_CBP p300/CBP p53->p300_CBP Rb->p300_CBP MYC->p300_CBP AR->p300_CBP Target_Genes Target Gene Transcription p300_CBP->Target_Genes Acetylation This compound This compound This compound->p300_CBP Inhibits Proliferation Proliferation Apoptosis Apoptosis Differentiation Differentiation Target_Genes->Proliferation Target_Genes->Apoptosis Target_Genes->Differentiation

Caption: p300/CBP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of this compound on neuroblastoma cell lines is the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-SH) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period, typically 48-72 hours.

  • Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.

  • Measurement: The absorbance of the stained cells is measured using a microplate reader at a specific wavelength (e.g., 515 nm). The IC50 value is then calculated from the dose-response curve.

Experimental_Workflow_In_Vitro cluster_workflow Start Start: Seed Neuroblastoma Cells Treatment Treat with this compound/ Comparator Drugs Start->Treatment Incubation Incubate for 48-72h Treatment->Incubation Staining Fix and Stain Cells (SRB Assay) Incubation->Staining Measurement Measure Absorbance Staining->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End: Determine In Vitro Efficacy Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

In Vivo Neuroblastoma Xenograft Model

To evaluate the in vivo efficacy of this compound, a xenograft mouse model is utilized.

  • Cell Implantation: Human neuroblastoma cells (e.g., SK-N-SH) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predetermined treatment period. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion and Future Directions

The preclinical data for this compound suggest that it is a promising candidate for the treatment of neuroblastoma. Its selective inhibition of p300/CBP offers a targeted approach that may differ from traditional chemotherapy. Further investigation, including head-to-head in vivo comparison studies with standard-of-care agents and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate its therapeutic potential and pave the way for potential clinical trials.

References

Comparative Analysis of Anti-Tumor Efficacy: A Guide to Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered IC50 values for Gefitinib, Erlotinib, and Sorafenib across a few cancer cell lines, although a complete dataset for all three drugs in the same set of cell lines from a single source is not available. I will proceed with presenting the available data and acknowledging the different sources. I have also found detailed information on the EGFR signaling pathway and its components, which is sufficient for creating the required diagram. Additionally, I have collected several detailed protocols for Western Blotting and general workflows for anti-tumor drug screening. I will synthesize this information to create the detailed experimental protocols and the experimental workflow diagram as requested. I can now proceed to generate the full comparison guide.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor effects of three prominent kinase inhibitors: Gefitinib, Erlotinib, and Sorafenib. The information herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of novel anti-cancer compounds, using these established drugs as benchmarks. As "PU141" is a hypothetical compound without available data, this guide is structured to allow for the direct comparison of a new chemical entity against these standards.

Introduction to Kinase Inhibition in Oncology

Kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation. Gefitinib and Erlotinib are selective inhibitors of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer (NSCLC) and other epithelial malignancies.[1][2] Sorafenib, in contrast, is a multi-kinase inhibitor that targets several pathways involved in tumor cell proliferation and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][5]

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Gefitinib, Erlotinib, and Sorafenib in various cancer cell lines.

Table 1: IC50 Values (µM) of Gefitinib, Erlotinib, and Sorafenib in Human Cancer Cell Lines

Cell LineCancer TypeGefitinib (µM)Erlotinib (µM)Sorafenib (µM)
A549 Non-Small Cell Lung>10[6]>30[7]18.0[7]
HCT116 Colorectal Carcinoma->30[7]18.6[7]
MCF-7 Breast Adenocarcinoma->30[7]16.0[7]
PC-9 Non-Small Cell Lung~0.077[8]--
H3255 Non-Small Cell Lung~0.003[8]--

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The "-" indicates data not available from the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of anti-tumor agents.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression and Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect specific proteins and assess the activation state of signaling pathways.

  • Cell Lysis: Treat cells with the test compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, ß-actin) overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system.[1]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells suspended in Matrigel into the flank of immunodeficient mice.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = (width^2 x length)/2) every 2-3 days.

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and administer the test compound via the appropriate route (e.g., oral gavage, intraperitoneal injection).[6]

  • Efficacy Assessment: Continue treatment for a specified period, monitoring tumor volume and body weight. At the end of the study, excise the tumors and weigh them.

Visualizing Mechanisms and Workflows

Signaling Pathways

Gefitinib and Erlotinib primarily target the EGFR signaling pathway. Sorafenib has a broader target profile, including the RAF-MEK-ERK pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Gefitinib/Erlotinib Gefitinib/Erlotinib Gefitinib/Erlotinib->EGFR Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: Simplified EGFR and RAF-MEK-ERK signaling pathways targeted by kinase inhibitors.

Experimental Workflow

The preclinical evaluation of a novel anti-tumor compound typically follows a standardized workflow.

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell Viability (MTT) Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Promising Hits In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy Western Blot, etc. Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization Xenograft Models Lead Optimization->Compound Synthesis Iterative Improvement

Caption: General workflow for preclinical anti-tumor drug discovery and validation.

References

Comparative Oncology Study: The Efficacy of p300 Inhibitor PU141 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Histone Acetyltransferase Inhibitor PU141 Demonstrates Broad Anti-Cancer Activity

A comprehensive comparative study of the investigational p300 histone acetyltransferase (HAT) inhibitor, this compound, reveals its potential as a broad-spectrum anti-cancer agent. This analysis, designed for researchers, scientists, and drug development professionals, consolidates preclinical data on this compound's performance across a range of cancer cell lines and in vivo models, offering a direct comparison with other relevant compounds.

This compound, a pyridoisothiazolone derivative, selectively targets the histone acetyltransferases p300 and CBP, key regulators of gene expression implicated in cancer development and progression.[1] By inhibiting these enzymes, this compound induces histone hypoacetylation, leading to the suppression of tumor growth.[1] This guide provides a detailed overview of its mechanism of action, comparative efficacy, and the experimental protocols used to generate these findings.

Data Presentation: this compound Performance Metrics

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines, with the 50% growth inhibition (GI50) values summarized in the table below. For comparison, data for the related pan-HAT inhibitor PU139 is also included.

Cell LineCancer TypeThis compound GI50 (µM)PU139 GI50 (µM)
A431Epidermoid Carcinoma15.110.5
A549Lung Adenocarcinoma18.212.1
A2780Ovarian Carcinoma12.58.7
HCT116Colon Carcinoma14.89.8
HepG2Hepatocellular Carcinoma16.511.2
MCF7Breast Carcinoma17.111.8
SK-N-SHNeuroblastoma10.27.5
SW480Colon Adenocarcinoma16.210.9
U-87MGGlioblastoma13.89.1

Data sourced from Gajer et al. (2015). The study reported that the standard deviation for the GI50 values did not exceed 10%.

In addition to in vitro studies, the in vivo efficacy of this compound has been demonstrated in a neuroblastoma xenograft mouse model. Treatment with this compound resulted in a significant reduction in tumor growth compared to the control group.[2]

Mechanism of Action: p300-Mediated Signaling

This compound exerts its anti-cancer effects by inhibiting the acetyltransferase activity of p300. This enzyme plays a crucial role in various signaling pathways that promote cancer cell proliferation, survival, and migration. By blocking p300, this compound disrupts these oncogenic signaling cascades.

p300_signaling This compound This compound p300 p300 This compound->p300 inhibits Histones Histones p300->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis

This compound inhibits p300, leading to altered gene expression.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

To determine the GI50 values, a sulforhodamine B (SRB) assay was employed. The following provides a generalized protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Neuroblastoma Xenograft Mouse Model

The in vivo efficacy of this compound was evaluated using a xenograft model with SK-N-SH neuroblastoma cells.[2]

  • Cell Implantation: SK-N-SH cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., NMRI-nu/nu).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization: Mice are randomized into treatment and control groups.

  • Compound Administration: this compound is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 50 mg/kg, once weekly). The vehicle control (e.g., 10% Tween-80 in saline) is administered to the control group.[2]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group.

Western Blot for Histone Acetylation

To assess the effect of this compound on histone acetylation, western blotting is performed.[3]

  • Cell Lysis: Cancer cells treated with this compound or a vehicle control are lysed to extract proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The intensity of the acetylated histone bands is quantified and normalized to the loading control.

western_blot_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary_Ab Blocking->Primary_Ab 1. Primary Antibody Secondary_Ab Secondary_Ab Primary_Ab->Secondary_Ab 2. Secondary Antibody ECL ECL Secondary_Ab->ECL 3. ECL Detection

References

Safety Operating Guide

Personal protective equipment for handling PU141

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with PU-141. The focus is on procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling PU-141. As PU-141 is a potent enzyme inhibitor, minimizing exposure is paramount.[1][2][3][4]

Equipment Specification Purpose
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. The outer glove can be removed immediately in case of contamination, minimizing the risk of exposure to the inner glove and skin.[2]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols that may be generated during handling.[2]
Body Protection A fully buttoned lab coat, preferably a disposable one or one dedicated to handling potent compounds.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Generally not required for handling small quantities of non-volatile solids in a well-ventilated area or a chemical fume hood. If there is a risk of aerosolization, a risk assessment should be conducted to determine the appropriate respiratory protection (e.g., an N95 respirator or a respirator with a combination of organic vapor and particulate cartridges).To prevent inhalation of the compound, especially if it is in a powdered form that can become airborne.[1][3]
Foot Protection Closed-toe and closed-heel shoes.Protects feet from potential spills.[1]

Operational Plan: Handling PU-141

Adherence to a strict operational plan is crucial when working with potent compounds like PU-141. The following workflow outlines the key steps for safe handling.

G Workflow for Handling PU-141 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate a specific work area (e.g., a chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials weighing_prep Use an analytical balance within a ventilated enclosure. gather_materials->weighing_prep don_ppe Don all PPE correctly. weighing_prep->don_ppe weigh Carefully weigh the required amount of PU-141. don_ppe->weigh dissolve Dissolve the compound in the appropriate solvent within the fume hood. weigh->dissolve handle_solution Handle the solution with care, avoiding splashes and aerosols. dissolve->handle_solution decontaminate Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. handle_solution->decontaminate dispose_waste Dispose of all contaminated materials in the designated hazardous waste container. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of PU-141.

Disposal Plan

Proper disposal of PU-141 and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure
Solid PU-141 Dispose of in a clearly labeled hazardous chemical waste container.
Solutions of PU-141 Collect in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Dispose of as solid hazardous chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.

G Disposal Pathway for PU-141 Waste cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Solid PU-141 & Contaminated PPE/Labware solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste PU-141 Solutions & Contaminated Solvents liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup incineration High-Temperature Incineration (Typical) ehs_pickup->incineration

Caption: A logical flow for the proper disposal of waste generated from working with PU-141.

References

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